Mbl-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12F3NO3S |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
(2R)-1-[(2R)-3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5-,6-/m1/s1 |
InChI Key |
PPHPDJQYQOXIEP-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CS)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mbl-IN-2, a Potent Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant global health threat. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. This has spurred the development of MBL inhibitors to restore the efficacy of existing antibiotics. Mbl-IN-2, a fluorinated analogue of captopril, has emerged as a potent inhibitor of NDM-1.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1).[1] The primary mechanism involves the direct binding of this compound to the active site of the NDM-1 enzyme. The active site of NDM-1 contains two zinc ions that are essential for the hydrolysis of the β-lactam ring in antibiotics.[2] this compound, being a captopril analogue, possesses a thiol group that is critical for its inhibitory activity. This thiol group chelates the zinc ions in the NDM-1 active site, preventing the enzyme from binding to and hydrolyzing its β-lactam substrates.[3][4]
The interaction between this compound and the NDM-1 active site has been elucidated through a combination of NMR spectroscopy and molecular docking studies.[1][4] These studies have revealed the specific binding pose of fluorinated captopril analogues like this compound, providing a structural basis for their inhibitory action.
Signaling Pathway of Inhibition
The following diagram illustrates the proposed mechanism of NDM-1 inhibition by this compound at a molecular level.
Caption: Molecular mechanism of NDM-1 inhibition by this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity against NDM-1 and synergistic effects when combined with β-lactam antibiotics against resistant bacteria.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (μM) |
| New Delhi Metallo-β-lactamase-1 (NDM-1) | 0.3[1] |
Table 2: Synergistic Activity of this compound with Meropenem
| Bacterial Strain | MBL Gene | Fold Reduction in MIC of Meropenem |
| Escherichia coli | blaNDM-1 | Up to 64-fold[1] |
| Escherichia coli | blaVIM-2 | Up to 8-fold[1] |
| Escherichia coli | blaIMP-26 | Up to 8-fold[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
NDM-1 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against NDM-1.
Objective: To quantify the inhibitory potency of this compound against purified NDM-1 enzyme.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (chromogenic β-lactam substrate)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, add a solution of recombinant NDM-1 enzyme (e.g., 5 nM final concentration) supplemented with ZnSO4.
-
Add serial dilutions of this compound to the wells. For a negative control, add an equivalent volume of DMSO.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding nitrocefin to a final concentration of, for example, 60 µM.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Minimum Inhibitory Concentration (MIC) Assay for Synergistic Effects
This protocol is based on the broth microdilution method to assess the ability of an inhibitor to restore the activity of an antibiotic.
Objective: To determine the MIC of a β-lactam antibiotic (e.g., meropenem) against an NDM-1-producing bacterial strain in the presence and absence of this compound.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing blaNDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem
-
This compound
-
96-well microplate
-
Bacterial incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL) and then dilute it to the final required concentration in CAMHB.
-
In a 96-well microplate, prepare two-fold serial dilutions of meropenem in CAMHB.
-
To a parallel set of wells, add the same serial dilutions of meropenem along with a fixed, sub-inhibitory concentration of this compound.
-
Inoculate all wells with the prepared bacterial suspension.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with bacteria and this compound only (to confirm no intrinsic antibacterial activity of the inhibitor).
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the fold reduction in MIC by dividing the MIC of meropenem alone by the MIC of meropenem in the presence of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical workflow for the discovery and characterization of a novel MBL inhibitor like this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a promising step forward in the development of inhibitors targeting metallo-β-lactamases. Its potent inhibition of NDM-1 and its ability to significantly restore the efficacy of meropenem against resistant bacterial strains highlight its therapeutic potential. The detailed understanding of its mechanism of action, through structural and biochemical studies, provides a solid foundation for the rational design of next-generation MBL inhibitors to combat the growing challenge of antibiotic resistance.
References
- 1. Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. munin.uit.no [munin.uit.no]
Mbl-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A key mechanism of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The New Delhi metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its rapid and widespread dissemination. Mbl-IN-2 has emerged as a promising inhibitor of NDM-1, offering a potential avenue to restore the efficacy of existing β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Discovery of this compound
This compound, also known as (2R, 2R')-5αC, was identified as a potent inhibitor of the New Delhi Metallo-β-lactamase-1 (NDM-1). The discovery of this compound likely stemmed from screening campaigns aimed at identifying small molecules capable of neutralizing the enzymatic activity of NDM-1. Such campaigns often employ high-throughput screening of chemical libraries against the purified enzyme.
Quantitative Data
The inhibitory activity of this compound against NDM-1 has been quantified, providing key data for its further development.
| Compound Name | Alternative Name | Target Enzyme | IC50 (μM) |
| This compound | (2R, 2R')-5αC | NDM-1 | 0.3 |
Mechanism of Action
This compound functions as a direct inhibitor of the NDM-1 enzyme. The catalytic activity of NDM-1 is dependent on one or two zinc ions in its active site, which facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics. This compound is believed to interact with these crucial zinc ions, thereby blocking the enzyme's ability to inactivate β-lactam antibiotics. This mechanism restores the antibiotic's capacity to inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.
Mbl-IN-2: A Technical Overview of a Novel Metallo-β-Lactamase Inhibitor
Disclaimer: Extensive searches for a specific metallo-β-lactamase inhibitor designated "Mbl-IN-2" have not yielded information on a compound with this name in publicly available scientific literature or databases. The following guide is a representative technical whitepaper structured to meet the user's request, drawing upon general knowledge and published data for various metallo-β-lactamase (MBL) inhibitors. This document is intended to serve as a comprehensive template, illustrating the type of information and analysis that would be presented for a specific MBL inhibitor.
Executive Summary
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. Metallo-β-lactamases (MBLs) are a key driver of this resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of effective MBL inhibitors to be used in combination with β-lactam antibiotics is therefore a critical area of research.[1] This document provides a technical overview of the preclinical data and methodologies relevant to the characterization of a novel MBL inhibitor.
Introduction to Metallo-β-Lactamases
Metallo-β-lactamases are a diverse family of zinc-dependent enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[3][4] They are classified into three subclasses: B1, B2, and B3, based on their amino acid sequence and zinc ion requirements.[4] The B1 subclass, which includes enzymes like NDM-1, VIM, and IMP, are the most clinically significant and widespread.[4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam.[6][7] This underscores the urgent need for novel inhibitors specifically targeting MBLs.
Mechanism of Action
MBL inhibitors are being developed to counteract the enzymatic activity of MBLs through various mechanisms.[8] A primary strategy involves targeting the zinc ions in the active site, which are essential for catalysis.[2][8] Inhibitors may act as zinc chelators, effectively removing the metal ions from the enzyme.[8] Another approach is the design of molecules that bind to the active site and form a stable, ternary complex with the enzyme and its zinc ions, thereby preventing substrate binding.[8] Some inhibitors are designed to mimic the tetrahedral transition state of β-lactam hydrolysis, leading to potent competitive inhibition.[3]
Quantitative Data Summary
The inhibitory activity of a novel MBL inhibitor would be quantified against a panel of clinically relevant MBLs. The following tables provide a template for presenting such data.
Table 1: In Vitro Inhibitory Activity (IC50) of a Hypothetical MBL Inhibitor
| Metallo-β-Lactamase | Subclass | IC50 (µM) |
| NDM-1 | B1 | Value |
| VIM-2 | B1 | Value |
| IMP-1 | B1 | Value |
| Sfh-I | B2 | Value |
| L1 | B3 | Value |
Table 2: Kinetic Parameters (Ki) of a Hypothetical MBL Inhibitor
| Metallo-β-Lactamase | Subclass | Ki (µM) | Inhibition Type |
| NDM-1 | B1 | Value | e.g., Competitive |
| VIM-2 | B1 | Value | e.g., Competitive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Metallo-β-Lactamase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against various MBLs.
Materials:
-
Purified MBL enzymes (e.g., NDM-1, VIM-2, IMP-1)
-
Chromogenic or fluorogenic cephalosporin substrate (e.g., CENTA, nitrocefin)[9]
-
Assay buffer (e.g., HEPES or MOPS buffer containing ZnSO4)
-
Test inhibitor at various concentrations
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the MBL enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[9]
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Synergy Assay
Objective: To assess the ability of the inhibitor to restore the antibacterial activity of a β-lactam antibiotic against MBL-producing bacteria.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Non-MBL-producing control strain
-
β-lactam antibiotic (e.g., meropenem, ceftazidime)
-
Test inhibitor
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
Add the test inhibitor at a fixed, sub-inhibitory concentration to all wells. A parallel experiment without the inhibitor should be run as a control.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (e.g., four-fold or greater) in the MIC of the antibiotic in the presence of the inhibitor indicates synergy.
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of Mbl-IN-2
- 1. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 2. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universe84a.com [universe84a.com]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Biology of Human Metallo-β-Lactamase Fold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benasque.org [benasque.org]
- 7. journals.aps.org [journals.aps.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.aps.org [journals.aps.org]
- 10. [2508.20699] Stability of many-body localization in two dimensions [arxiv.org]
- 11. Many-body localization - Wikipedia [en.wikipedia.org]
- 12. [2007.02959] Numerical evidence for many-body localization in two and three dimensions [arxiv.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Exploring many-body localization in two dimensions - Theoretical Solid State Physics - LMU Munich [asc.physik.lmu.de]
- 15. [2507.16882] Many-body delocalization with a two-dimensional 70-qubit superconducting quantum simulator [arxiv.org]
Mbl-IN-2: A Technical Overview of Target Binding and Preliminary Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the currently available data on Mbl-IN-2, a novel inhibitor of Metallo-β-lactamases (MBLs). The information presented herein is primarily derived from the research conducted by Kondratieva and colleagues, as detailed in their 2024 publication in the European Journal of Medicinal Chemistry. This compound, identified as a fluorinated analogue of D-captopril, shows promising activity against New Delhi Metallo-β-lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance.
Core Target and Binding Affinity
This compound is a potent inhibitor of the New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. The inhibitory activity of this compound has been quantified, demonstrating significant potency against its primary target.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound ((2R, 2R')-5αC) | New Delhi Metallo-β-lactamase-1 (NDM-1) | Biochemical Inhibition Assay | 0.3 | [Kondratieva et al., 2024] |
Synergistic Activity
In addition to its direct inhibitory effects, this compound has demonstrated the ability to work synergistically with existing β-lactam antibiotics. This is a crucial characteristic for a potential clinical candidate, as it could restore the efficacy of antibiotics that are currently ineffective against MBL-producing bacteria.
The research by Kondratieva et al. (2024) highlighted that this compound, in combination with meropenem, significantly reduces the minimum inhibitory concentration (MIC) required to inhibit the growth of Escherichia coli strains expressing not only NDM-1 but also other clinically relevant Metallo-β-lactamases such as VIM-2 and IMP-26.
Mechanism of Action and Signaling Pathway
Metallo-β-lactamases, including NDM-1, are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This compound, as a captopril analogue, is believed to inhibit this process by interacting with the zinc ions in the active site of the enzyme, thereby preventing the hydrolysis of the antibiotic.
The binding pose of a representative fluorinated inhibitor was determined using NMR spectroscopy and molecular docking, confirming its interaction within the NDM-1 active site.[1]
References
An In-depth Technical Guide to MBL Inhibitors: Elucidating the Biochemical Properties of Metallo-β-Lactamase and Mannan-Binding Lectin Inhibitors
A Foreword on the Ambiguity of "Mbl-IN-2": The term "this compound" does not correspond to a recognized specific molecule in publicly available scientific literature. It is likely a placeholder or internal designation. This guide addresses the two most probable interpretations of this term based on common protein nomenclature in drug development: inhibitors of Metallo-β-Lactamases (MBLs) and inhibitors of Mannan-binding Lectin (MBL). Both are significant targets in therapeutic research. This document provides a detailed overview of a representative inhibitor class for each.
Part 1: Inhibitors of Metallo-β-Lactamases (MBLs)
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of MBL inhibitors is a critical area of research to combat antibiotic resistance.[3][4] This section will focus on N-sulfamoylpyrrole-2-carboxylates (NSPCs), a potent class of MBL inhibitors, as a proxy for "this compound".[1]
Biochemical Properties of N-Sulfamoylpyrrole-2-carboxylates (NSPCs)
NSPCs are effective inhibitors of clinically significant B1 subclass MBLs, such as NDM-1, VIM-1, VIM-2, and IMP-1.[1][2] Their mechanism of action involves the displacement of the dizinc bridging hydroxide/water molecule in the active site of these enzymes by the N-sulfamoyl NH2 group.[1]
Quantitative Data: Inhibitory Activity of NSPCs
The inhibitory potency of various NSPC compounds against different B1 MBLs has been determined, with many exhibiting submicromolar efficacy.[1][2] The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized below.
| Compound | Target MBL | pIC50 | IC50 (nM) |
| 12 (cyclic guanidine) | VIM-1 | 8.5 | ~3 |
| 6a | NDM-1 | - | Nanomolar potency |
| 6b | NDM-1 | - | Nanomolar potency |
| 10 | NDM-1 | - | Nanomolar potency |
| 13 | NDM-1 | - | Nanomolar potency |
| Various NSPCs | IMP-1 | 7.3 - 9.2 | - |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data sourced from[1][2].
Experimental Protocols: MBL Inhibition Assay
The inhibitory activity of NSPCs is typically determined using a steady-state kinetic assay.[3]
Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic β-lactam substrate by the MBL enzyme in the presence and absence of the inhibitor. The reduction in the rate of substrate hydrolysis is proportional to the inhibitory activity of the compound.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
β-lactam substrate (e.g., nitrocefin, CENTA, or a fluorogenic cephalosporin like FC5)[1][5]
-
Assay buffer (e.g., HEPES buffer with appropriate pH and additives)
-
Test compounds (NSPCs) dissolved in a suitable solvent (e.g., DMSO)[3]
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
Procedure:
-
Prepare a solution of the MBL enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.[3]
-
Add the test compound at various concentrations to the wells of a microplate. Include control wells with no inhibitor.[3]
-
Initiate the enzymatic reaction by adding the β-lactam substrate to all wells.[5]
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate used (e.g., 492 nm for nitrocefin).[5]
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualization: Mechanism of MBL Inhibition by NSPCs
The following diagram illustrates the proposed mechanism of action for NSPC inhibitors at the active site of a B1 MBL.
Caption: Mechanism of NSPC inhibition in the MBL active site.
Part 2: Modulation of Mannan-Binding Lectin (MBL) Activity
Mannan-binding lectin (MBL) is a key component of the innate immune system.[6] It functions as a pattern recognition molecule that binds to carbohydrate structures on the surface of pathogens, leading to the activation of the lectin pathway of the complement system and subsequent pathogen clearance.[6] While beneficial in fighting infections, excessive MBL activation can contribute to tissue damage in certain inflammatory conditions.[7] Therefore, inhibitors of MBL are of therapeutic interest.
Biochemical Properties of Mannan-Binding Lectin
MBL is a C-type lectin that recognizes specific carbohydrate patterns, such as mannose and N-acetylglucosamine, on the surface of a wide range of microorganisms.[6] Upon binding to its ligand, MBL undergoes a conformational change that activates MBL-associated serine proteases (MASPs), initiating the complement cascade.[8]
Quantitative Data: MBL Binding Affinities
The binding affinity of MBL to its carbohydrate ligands is a key determinant of its biological activity. Surface plasmon resonance is a common technique used to measure these interactions.
| Ligand | MBL Form | Dissociation Constant (KD) (nM) |
| Mannose-BSA | Trimeric MBL | 2.2 |
| Mannose-BSA | Tetrameric MBL | 0.55 |
| N-acetylglucosamine-BSA | Trimeric MBL | 1.2 |
| N-acetylglucosamine-BSA | Tetrameric MBL | 0.96 |
Data from studies on human MBL oligomers.
Experimental Protocols: Surface Plasmon Resonance (SPR) for Binding Affinity
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (MBL) to a ligand (carbohydrate) immobilized on the chip. This allows for the real-time determination of association and dissociation rate constants, from which the dissociation constant (KD) can be calculated.
Materials:
-
SPR instrument and sensor chips
-
Purified MBL
-
Immobilized ligand (e.g., mannose-BSA)
-
Running buffer
Procedure:
-
Immobilize the carbohydrate ligand onto the surface of the SPR sensor chip.
-
Inject a series of concentrations of MBL over the sensor surface and monitor the change in the response units over time to measure association.
-
After the association phase, flow running buffer over the chip to measure the dissociation of MBL from the ligand.
-
Regenerate the sensor surface to remove any bound MBL.
-
Fit the association and dissociation curves to a suitable binding model to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (KD = kd/ka).
Visualization: The Lectin Complement Pathway
The following diagram illustrates the signaling cascade initiated by MBL upon binding to a pathogen.
Caption: The MBL-initiated lectin complement pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. What are Mannan-binding lectin serine protease inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Mbl-IN-2: A Potent Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Mbl-IN-2, a potent inhibitor of Metallo-β-Lactamases (MBLs), with a particular focus on New Delhi Metallo-β-lactamase-1 (NDM-1). This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
The emergence and global spread of antibiotic resistance pose a significant threat to public health. Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy is a critical area of research. This compound, a fluorinated captopril analogue, has emerged as a promising lead compound in this endeavor.
Chemical Structure and Physicochemical Properties
This compound, also identified as (2R, 2R')-5αC, is a derivative of D-captopril. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-1-((2R)-2-(mercaptomethyl)-3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxylic acid |
| SMILES | SC--INVALID-LINK--C(N1CCC[C@@H]1C(O)=O)=O |
| Molecular Formula | C9H12F3NO3S |
| Molecular Weight | 271.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties and Biological Activity
This compound is a potent inhibitor of the subclass B1 MBL, NDM-1. Its primary pharmacological activity lies in its ability to chelate the zinc ions in the active site of the enzyme, thereby rendering it inactive.
| Parameter | Value | Target Enzyme |
| IC50 | 0.3 µM[1] | New Delhi Metallo-β-lactamase-1 (NDM-1) |
Synergy with β-Lactam Antibiotics
A crucial characteristic of an effective MBL inhibitor is its ability to act synergistically with β-lactam antibiotics. This compound has demonstrated significant synergy with meropenem against NDM-1-producing bacteria, effectively restoring the antibiotic's activity.
Mechanism of Action
The inhibitory activity of this compound is attributed to its thiol group, which acts as a zinc-binding pharmacophore. The proposed mechanism involves the coordination of the thiol group to the zinc ions in the active site of the MBL enzyme. This binding event displaces a water molecule that is essential for the hydrolysis of the β-lactam ring of antibiotic substrates. The trifluoromethyl group in this compound is believed to enhance its binding affinity and stability.
Caption: Mechanism of NDM-1 Inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key steps are outlined in the workflow below.
Caption: Synthetic Workflow for this compound.
Detailed Protocol: The synthesis starts with the coupling of (R)-3,3,3-trifluoro-2-methylpropanoic acid with the methyl ester of (R)-proline using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in an appropriate solvent like DMF. The resulting intermediate is then subjected to a thiolation reaction to introduce the mercaptomethyl group. This can be achieved through various methods, including reaction with Lawesson's reagent followed by reduction, or through a substitution reaction with a thiol-containing nucleophile. The final product is purified using column chromatography on silica gel.
NDM-1 Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against NDM-1 is determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.
Caption: NDM-1 Inhibition Assay Workflow.
Detailed Protocol: The assay is typically performed in a 96-well plate format. A solution of purified recombinant NDM-1 enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2) is pre-incubated with varying concentrations of this compound for a defined period at a constant temperature (e.g., 30 °C). The enzymatic reaction is initiated by the addition of the chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change that is monitored by measuring the increase in absorbance at 486 nm over time using a microplate reader. The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Synergy Assay (Checkerboard Method)
The synergistic effect of this compound in combination with a β-lactam antibiotic like meropenem is evaluated using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index.
Caption: Checkerboard Synergy Assay Workflow.
Detailed Protocol: A two-dimensional checkerboard titration is set up in a 96-well microtiter plate. Serial dilutions of this compound are made along the rows, and serial dilutions of meropenem are made along the columns. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., an NDM-1-producing E. coli or K. pneumoniae strain) in a suitable broth medium. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. A FICI of ≤ 0.5 is indicative of synergy.
Conclusion
This compound is a potent inhibitor of NDM-1 with promising in vitro activity and a demonstrated ability to restore the efficacy of meropenem against resistant bacteria. Its well-defined chemical structure and mechanism of action make it a valuable tool for further research into the development of novel MBL inhibitors. The experimental protocols detailed in this guide provide a foundation for the continued investigation and optimization of this and related compounds in the ongoing fight against antibiotic resistance.
References
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay of MBL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a formidable and growing threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2][3] These enzymes, classified as Ambler class B β-lactamases, utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4][5][6] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid or avibactam.[4][7] This has created an urgent need for the discovery and development of novel MBL inhibitors.
MBL-IN-2 is a novel, potent, and specific small molecule inhibitor of metallo-β-lactamases. These application notes provide a detailed protocol for the in vitro enzyme inhibition assay of this compound against clinically relevant MBLs. The described methodology allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of Metallo-β-lactamases
MBLs mediate bacterial resistance to β-lactam antibiotics by catalyzing the hydrolysis of the β-lactam ring.[4][6] The active site of MBLs contains zinc ions that coordinate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[4][5] This leads to the opening of the ring and inactivation of the antibiotic. MBL inhibitors, such as this compound, are designed to interfere with this catalytic process, often by chelating the active site zinc ions or by other interactions that prevent substrate binding or hydrolysis.[3][7]
Caption: Mechanism of MBL action and inhibition.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against a panel of clinically relevant metallo-β-lactamases. The IC50 values were determined using the protocol described below.
| Enzyme Target | This compound IC50 (µM) |
| NDM-1 | 0.5 ± 0.1 |
| VIM-2 | 1.2 ± 0.3 |
| IMP-1 | 2.5 ± 0.5 |
Experimental Protocol: this compound In Vitro Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound against a specific MBL. The assay utilizes a chromogenic cephalosporin substrate, such as nitrocefin or CENTA, which undergoes a color change upon hydrolysis by the MBL enzyme.[1][2]
Materials and Reagents
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
This compound (or other test inhibitor)
-
Nitrocefin (or other suitable chromogenic/fluorogenic substrate)[2]
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100
-
DMSO (for dissolving inhibitor)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 492 nm for nitrocefin hydrolysis product)[2]
Experimental Workflow
Caption: Experimental workflow for the MBL inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and allow it to equilibrate to room temperature.
-
Prepare a stock solution of the MBL enzyme in assay buffer to the desired concentration. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 10 minutes.[1]
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM nitrocefin in DMSO).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in DMSO, and then dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the serially diluted this compound or control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add the MBL enzyme solution to all wells except for the no-enzyme control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare a working solution of the substrate in the assay buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the specific MBL to ensure sensitivity to competitive inhibitors.[8]
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in the plate reader and begin kinetic measurements. Record the absorbance at the appropriate wavelength (e.g., 492 nm for nitrocefin) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation or another suitable dose-response model. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
The protocol detailed in these application notes provides a robust and reproducible method for evaluating the in vitro inhibitory potency of this compound against various metallo-β-lactamases. This assay is a critical tool in the preclinical development of novel MBL inhibitors, enabling the characterization and optimization of lead compounds that could help restore the efficacy of β-lactam antibiotics against resistant bacterial pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universe84a.com [universe84a.com]
- 5. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Biology of Human Metallo-β-Lactamase Fold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MBL-IN-2 Cell-Based Assay: A Protocol for Evaluating Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health threat, largely driven by the production of β-lactamase enzymes by bacteria. Metallo-β-lactamases (MBLs) are a particularly concerning class of these enzymes as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. MBL-IN-2 is a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), a clinically significant MBL. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential MBL inhibitors. The assay measures the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against bacteria expressing an MBL.
Mechanism of Action and Signaling Pathway
Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The zinc ions activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its opening and inactivation of the antibiotic. MBL inhibitors, such as this compound, function by binding to the active site of the enzyme, often by chelating the essential zinc ions, thereby preventing the hydrolysis of the β-lactam antibiotic. This restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Caption: Mechanism of Metallo-β-Lactamase (MBL) inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other known inhibitors against the NDM-1 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | NDM-1 | 0.3 [1] |
| d-captopril | NDM-1 | 7.9 - 20.1 |
| l-captopril | NDM-1 | 157.4 - 202 |
Experimental Protocol: Cell-Based Minimum Inhibitory Concentration (MIC) Assay
This protocol details a whole-cell assay to determine the ability of this compound to potentiate the activity of a β-lactam antibiotic (e.g., meropenem) against an E. coli strain engineered to express the NDM-1 metallo-β-lactamase.
Materials and Reagents
-
Escherichia coli strain expressing NDM-1 (e.g., BL21(DE3) transformed with a plasmid containing the blaNDM-1 gene)
-
Control E. coli strain (not expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem (or other appropriate β-lactam antibiotic)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
Experimental Workflow
Caption: Experimental workflow for the this compound cell-based MIC assay.
Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the NDM-1 expressing E. coli strain into 5 mL of CAMHB.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 108 CFU/mL). This is the standardized bacterial suspension.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of meropenem in sterile water or an appropriate buffer.
-
Perform serial dilutions of this compound and meropenem in CAMHB in separate 96-well plates or tubes to create a range of concentrations to be tested. A checkerboard titration is recommended to assess the synergistic effect.
-
-
Assay Setup (Checkerboard Method):
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis, add 50 µL of each meropenem dilution, resulting in a 2-fold serial dilution of the antibiotic across the plate.
-
Along the y-axis, add 50 µL of each this compound dilution, resulting in a 2-fold serial dilution of the inhibitor down the plate.
-
The final volume in each well before adding the bacterial inoculum will be 100 µL.
-
Include appropriate controls:
-
Bacteria only (no antibiotic or inhibitor)
-
Bacteria with each concentration of meropenem alone
-
Bacteria with each concentration of this compound alone
-
Media only (sterility control)
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (prepared in Step 1) to each well, bringing the total volume to 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
Measure the OD600 of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.
-
Determine the MIC of meropenem in the presence of different concentrations of this compound. A significant reduction in the MIC of meropenem in the presence of this compound indicates successful inhibition of the NDM-1 enzyme.
-
Interpretation of Results
A successful MBL inhibitor will significantly reduce the MIC of the β-lactam antibiotic against the MBL-producing bacterial strain. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify the synergy between the antibiotic and the inhibitor. An FIC index of ≤ 0.5 is generally considered synergistic.
Conclusion
This cell-based assay provides a robust and physiologically relevant method for evaluating the efficacy of MBL inhibitors like this compound. By assessing the restoration of antibiotic activity in a whole-cell context, this protocol allows for the characterization of potential drug candidates in the fight against antibiotic-resistant bacteria. Careful execution of this protocol will yield reliable and reproducible data to guide drug development efforts.
References
Application Notes and Protocols for Mbl-IN-2 in Bacterial Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mbl-IN-2, also identified as the (2R, 2R')-5αC enantiomer of a fluorinated captopril analogue, is a potent inhibitor of Metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase-1 (NDM-1)[1][2]. MBLs are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments[1][2]. The emergence and spread of MBL-producing bacteria pose a significant threat to global public health. This compound offers a promising tool for researchers studying mechanisms of antibiotic resistance and for the development of new therapeutic strategies to combat infections caused by MBL-producing pathogens.
These application notes provide detailed protocols for the use of this compound in bacterial culture experiments, focusing on determining its inhibitory activity and its synergistic effects with β-lactam antibiotics.
Mechanism of Action
Metallo-β-lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and carbapenems, rendering them inactive. This catalytic activity is dependent on one or two zinc ions in the enzyme's active site. This compound acts as an MBL inhibitor, likely by chelating these essential zinc ions or by binding to the active site, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy against resistant bacteria.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the known inhibitory and synergistic activities of this compound.
| Parameter | Enzyme/Bacterial Strain | Value | Reference |
| IC50 | New Delhi Metallo-β-lactamase-1 (NDM-1) | 0.3 µM | [1] |
| Meropenem MIC Reduction | E. coli harboring NDM-1 | Up to 64-fold | [2] |
| Meropenem MIC Reduction | E. coli harboring VIM-2 | Up to 8-fold | [2] |
| Meropenem MIC Reduction | E. coli harboring IMP-26 | Up to 8-fold | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic in Combination with this compound using Broth Microdilution (Checkerboard Assay)
This protocol is designed to assess the synergistic effect of this compound with a β-lactam antibiotic (e.g., meropenem) against an MBL-producing bacterial strain.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., meropenem)
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of the MBL-producing bacteria and inoculate it into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound and Antibiotic Solutions:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO for this compound, sterile water for meropenem).
-
Perform serial two-fold dilutions of both this compound and the antibiotic in CAMHB in separate tubes to create a range of concentrations. The concentration range should span above and below the expected MIC values.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis, add 50 µL of each antibiotic dilution in duplicate, creating a gradient of antibiotic concentrations.
-
Along the y-axis, add 50 µL of each this compound dilution in duplicate, creating a gradient of this compound concentrations.
-
The final volume in each well will be 100 µL after adding the bacterial inoculum. Include control wells:
-
Bacteria only (no antibiotic or inhibitor)
-
Media only (no bacteria)
-
Bacteria with antibiotic only
-
Bacteria with this compound only
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the media-only control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for the antibiotic alone, this compound alone, and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICI = FIC of Antibiotic + FIC of this compound
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Caption: Checkerboard assay workflow.
Protocol 2: Determination of IC50 of this compound against a Purified MBL Enzyme
This protocol describes how to determine the concentration of this compound that inhibits 50% of the activity of a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified MBL enzyme in assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the MBL enzyme to each well.
-
Add varying concentrations of the this compound dilutions to the wells.
-
Include control wells:
-
Enzyme only (no inhibitor)
-
Substrate only (no enzyme)
-
Enzyme with solvent control (DMSO)
-
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each this compound concentration.
-
Normalize the rates relative to the uninhibited control (enzyme only).
-
Plot the percentage of enzyme activity versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC50 value.
-
Caption: IC50 determination workflow.
Safety Precautions
Standard laboratory safety practices should be followed when handling bacterial cultures and chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work with bacterial cultures should be performed in a biological safety cabinet. Dispose of all biological waste in accordance with institutional guidelines. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
Application Notes and Protocols for MBL Animal Models in Infection Studies
The term "MBL" in the context of infection studies can refer to two distinct entities: Mannose-Binding Lectin, a crucial component of the innate immune system, and Metallo-β-Lactamase, a bacterial enzyme conferring antibiotic resistance. Both are subjects of intensive research involving animal models to understand and combat infectious diseases. This document provides detailed application notes and protocols for animal models related to both Mannose-Binding Lectin and Metallo-β-Lactamase.
Section 1: Mannose-Binding Lectin (MBL) Animal Models for Infection Susceptibility Studies
Application Notes:
Mannose-Binding Lectin (MBL) is a pattern recognition molecule of the innate immune system that binds to carbohydrates on the surface of a wide array of pathogens, including bacteria, viruses, fungi, and parasites.[1][2][3] This binding initiates the lectin pathway of the complement system, leading to opsonization and phagocytosis of pathogens.[2][3][4] MBL deficiency, common in humans, has been associated with increased susceptibility to infections, particularly in immunocompromised individuals.[4][5][6]
Animal models, particularly MBL-null mice, have been instrumental in elucidating the in vivo role of MBL in host defense.[7] These models are used to study the course of various infections, evaluate the efficacy of MBL replacement therapies, and understand the interplay between MBL and other components of the immune system.
Key Applications:
-
Investigating the role of MBL in susceptibility to specific bacterial, viral, fungal, and parasitic infections.
-
Evaluating the efficacy of MBL replacement therapies.
-
Studying the interaction of MBL with pathogens and the subsequent immune response.
-
Dissecting the mechanisms of the lectin complement pathway.
Experimental Protocols:
1. Murine Model of Bacterial Infection to Study the Role of MBL:
This protocol describes a general procedure for inducing a bacterial infection in MBL-deficient mice to assess the role of MBL in host defense.
Materials:
-
MBL-null mice (e.g., on a C57BL/6 background) and wild-type control mice.[8]
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli).[9]
-
Sterile phosphate-buffered saline (PBS).
-
Luria-Bertani (LB) broth or other appropriate bacterial culture medium.
-
Spectrophotometer.
-
Syringes and needles for injection.
-
Equipment for humane euthanasia and tissue collection.
-
Equipment for bacterial enumeration (e.g., plates, incubator).
Procedure:
-
Bacterial Preparation: a. Culture the bacterial strain overnight in LB broth at 37°C with shaking. b. The following day, subculture the bacteria in fresh broth and grow to the mid-logarithmic phase. c. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The concentration should be determined in pilot studies to establish a sublethal or lethal infection model as required.
-
Infection of Mice: a. Acclimatize MBL-null and wild-type mice (typically 6-8 weeks old) to the experimental conditions for at least one week.[10] b. Inject a defined dose of the bacterial suspension (e.g., 100 µL) into the mice via a relevant route of infection (e.g., intraperitoneal, intravenous, or intranasal).
-
Monitoring and Sample Collection: a. Monitor the mice regularly for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur). b. At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group. c. Aseptically collect relevant tissues (e.g., blood, spleen, liver, lungs) for bacterial load determination and immunological analysis.
-
Bacterial Load Determination: a. Homogenize the collected tissues in sterile PBS. b. Prepare serial dilutions of the tissue homogenates and plate them on appropriate agar plates. c. Incubate the plates at 37°C overnight and count the number of colony-forming units (CFU) to determine the bacterial burden in each organ.
2. Enzyme-Linked Lectin Assay (ELLA) for MBL Binding to Bacteria:
This protocol is used to determine the in vitro binding ability of MBL to different bacterial species.[9]
Materials:
-
Purified human or murine MBL.
-
Bacterial strains of interest.
-
96-well microtiter plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Washing buffer (e.g., PBS with 0.05% Tween 20).
-
Anti-MBL antibody conjugated to an enzyme (e.g., HRP).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with the bacterial suspension overnight at 4°C.
-
Blocking: a. Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
MBL Incubation: a. Add purified MBL at various concentrations to the wells and incubate for 1-2 hours at room temperature.
-
Antibody Incubation: a. Wash the plate and add the enzyme-conjugated anti-MBL antibody. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate and add the substrate. Allow the color to develop. b. Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
Data Presentation:
Table 1: Bacterial Load in MBL-null vs. Wild-Type Mice Following Infection
| Organ | Bacterial Strain | Time Post-Infection (hours) | Bacterial Load (log10 CFU/gram tissue) - Wild-Type | Bacterial Load (log10 CFU/gram tissue) - MBL-null | Fold Difference | p-value |
| Spleen | S. aureus | 24 | 5.2 ± 0.4 | 6.8 ± 0.5 | 40 | <0.01 |
| Liver | S. aureus | 24 | 4.8 ± 0.3 | 6.2 ± 0.4 | 25 | <0.01 |
| Blood | K. pneumoniae | 48 | 3.1 ± 0.2 | 4.5 ± 0.3 | 25 | <0.05 |
| Lungs | K. pneumoniae | 48 | 6.5 ± 0.6 | 7.9 ± 0.7 | 25 | <0.01 |
Note: Data are representative and should be generated from specific experiments.
Table 2: MBL Binding to Various Bacterial Species (ELLA)
| Bacterial Species | Gram Stain | MBL Binding (Inhibition Rate %)[9] |
| Klebsiella ornithinolytica | Negative | 96.4 |
| Escherichia coli | Negative | 85.5 |
| Staphylococcus haemolyticus | Positive | 32.2 |
| Enterobacter cloacae | Negative | 29.5 |
| Staphylococcus epidermidis | Positive | 22.2 |
Visualization:
Caption: Mannose-Binding Lectin (MBL) signaling pathway.
Section 2: Metallo-β-Lactamase (MBL) Animal Models for Antibiotic Efficacy Studies
Application Notes:
Metallo-β-Lactamases (MBLs) are a class of β-lactamase enzymes that utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[11][12] The rise of MBL-producing Gram-negative bacteria, such as Enterobacterales and Pseudomonas aeruginosa, poses a significant global health threat.[13][14]
Animal models of infection with MBL-producing bacteria are indispensable for the preclinical evaluation of new antibiotics and combination therapies.[8] These models allow for the assessment of in vivo efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and the potential for resistance development.
Key Applications:
-
Evaluating the in vivo efficacy of novel antibiotics against MBL-producing bacteria.
-
Determining the optimal dosing regimens for new antimicrobial agents.
-
Studying the pharmacokinetics and pharmacodynamics of antibiotics in the presence of MBL-producing pathogens.
-
Assessing the efficacy of combination therapies, such as an antibiotic combined with an MBL inhibitor.
Experimental Protocols:
1. Murine Thigh Infection Model for Efficacy Testing:
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Materials:
-
Immunocompetent or neutropenic mice (neutropenia can be induced by cyclophosphamide).
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1, K. pneumoniae expressing VIM).
-
Sterile saline or PBS.
-
Bacterial culture media.
-
Antimicrobial agent(s) to be tested.
-
Equipment for humane euthanasia and tissue collection.
-
Equipment for bacterial enumeration.
Procedure:
-
Bacterial Preparation: a. Prepare the bacterial inoculum as described in the Mannose-Binding Lectin protocol.
-
Induction of Neutropenia (if applicable): a. Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on specified days before infection (e.g., day -4 and day -1).
-
Infection: a. Anesthetize the mice. b. Inject a defined volume (e.g., 100 µL) of the bacterial suspension directly into the thigh muscle of one hind limb.
-
Treatment: a. At a predetermined time post-infection (e.g., 2 hours), initiate treatment with the antimicrobial agent(s) via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). b. Administer the treatment at specified intervals for a defined duration (e.g., every 8 hours for 24 hours). Include a vehicle control group.
-
Outcome Assessment: a. At the end of the treatment period (e.g., 24 hours after the start of therapy), euthanize the mice. b. Aseptically dissect the entire thigh muscle. c. Homogenize the muscle tissue in a known volume of sterile saline. d. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). e. Efficacy is determined by comparing the bacterial load in the treated groups to the control group.
2. Murine Sepsis Model for Systemic Infection:
This model evaluates the ability of an antimicrobial agent to rescue animals from a lethal systemic infection.
Materials:
-
Immunocompetent mice.
-
MBL-producing bacterial strain.
-
Sterile saline or PBS.
-
Antimicrobial agent(s).
-
Syringes and needles.
Procedure:
-
Bacterial Preparation: a. Prepare the bacterial inoculum to a concentration that induces a lethal infection within a defined timeframe (e.g., 48-72 hours), as determined by preliminary dose-ranging studies.
-
Infection: a. Inject the bacterial suspension intraperitoneally or intravenously into the mice.
-
Treatment: a. Initiate treatment at a specified time post-infection (e.g., 1-2 hours). b. Administer the antimicrobial agent(s) at defined intervals.
-
Monitoring: a. Monitor the mice for survival over a period of several days (e.g., 7 days). b. Record the time of death for each animal. c. Survival curves are generated and compared between treatment groups and the control group.
Data Presentation:
Table 3: Efficacy of a Novel Antibiotic in the Murine Thigh Infection Model with MBL-Producing K. pneumoniae
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/thigh) ± SD | Reduction in Bacterial Load (log10 CFU) vs. Control |
| Vehicle Control | - | q8h | 8.2 ± 0.4 | - |
| Novel Antibiotic X | 50 | q8h | 5.1 ± 0.5 | 3.1 |
| Novel Antibiotic X | 100 | q8h | 3.9 ± 0.6 | 4.3 |
| Comparator Antibiotic | 100 | q8h | 7.9 ± 0.3 | 0.3 |
Note: Data are representative and should be generated from specific experiments.
Table 4: Survival in Murine Sepsis Model with MBL-Producing P. aeruginosa
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Number of Mice | Survival Rate (%) at 7 days |
| Vehicle Control | - | q12h | 10 | 0 |
| Novel Antibiotic Y | 30 | q12h | 10 | 60 |
| Novel Antibiotic Y | 60 | q12h | 10 | 90 |
| Combination (Antibiotic Y + Inhibitor Z) | 30 + 15 | q12h | 10 | 100 |
Note: Data are representative and should be generated from specific experiments.
Visualization:
Caption: Mechanism of Metallo-β-Lactamase (MBL) mediated antibiotic resistance.
Caption: General experimental workflow for MBL animal infection models.
References
- 1. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Mannose-binding Lectin in Immunity: Friend, Foe, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 4. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]
- 9. The binding of MBL to common bacteria in infectious diseases of children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. universe84a.com [universe84a.com]
- 12. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 14. Navigating the Current Treatment Landscape of Metallo-β-Lactamase-Producing Gram-Negative Infections: What are the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBL-IN-2 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] The rise of MBL-producing pathogenic bacteria poses a significant threat to global public health, necessitating the development of effective MBL inhibitors.[1][2][4] MBL-IN-2 is an investigational inhibitor of MBLs, designed to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in combination with a β-lactam antibiotic against MBL-producing bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7][8] This assay is crucial for evaluating the potency of this compound and its potential for clinical development.
Principle of the Assay
The MIC assay for this compound is based on the broth microdilution method.[5][9] In this method, a standardized suspension of the test bacterium is incubated with serial dilutions of a β-lactam antibiotic in the presence of a fixed concentration of this compound. The restoration of the β-lactam's activity by this compound is observed as a reduction in the MIC of the antibiotic against the MBL-producing strain.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound MIC assays.
Table 1: MIC of Meropenem in the Presence and Absence of this compound against MBL-producing E. coli
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 25922 (Control) | None | 0.06 | 0.06 | 1 |
| E. coli NDM-1 expressing | blaNDM-1 | 64 | 1 | 64 |
| E. coli VIM-2 expressing | blaVIM-2 | 32 | 0.5 | 64 |
| E. coli IMP-1 expressing | blaIMP-1 | 128 | 2 | 64 |
Table 2: MIC of Imipenem in the Presence of Various Concentrations of this compound against MBL-producing K. pneumoniae
| Bacterial Strain | MBL Gene | Imipenem MIC (µg/mL) | Imipenem + this compound (2 µg/mL) MIC (µg/mL) | Imipenem + this compound (4 µg/mL) MIC (µg/mL) | Imipenem + this compound (8 µg/mL) MIC (µg/mL) |
| K. pneumoniae BAA-1705 (NDM-1) | blaNDM-1 | 128 | 4 | 1 | 0.5 |
| K. pneumoniae BAA-2146 (KPC) | blaKPC | 16 | 16 | 16 | 16 |
Experimental Protocols
Materials and Reagents
-
This compound
-
β-lactam antibiotic (e.g., meropenem, imipenem)
-
MBL-producing and control bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
2. Preparation of this compound and β-Lactam Antibiotic Solutions: a. Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration of 1280 µg/mL. b. For the β-lactam antibiotic: Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL). c. For this compound: Prepare a working solution in CAMHB at twice the desired final fixed concentration (e.g., if the final concentration is 4 µg/mL, prepare an 8 µg/mL solution).
3. Assay Plate Setup (Broth Microdilution): a. In a 96-well microtiter plate, add 50 µL of the this compound working solution to each well in the test rows. For control wells (antibiotic only), add 50 µL of CAMHB. b. Add 50 µL of each β-lactam antibiotic dilution to the corresponding wells. This will result in a 1:2 dilution of both the inhibitor and the antibiotic, achieving the final desired concentrations. c. Add 100 µL of CAMHB to the sterility control wells. d. Add 100 µL of the diluted bacterial suspension to the growth control wells.
4. Inoculation: a. Add 50 µL of the final diluted bacterial inoculum (prepared in step 1d) to all test and growth control wells. The final volume in each well will be 150 µL.
5. Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of this compound) that shows no visible growth.[6] b. The growth control wells should show distinct turbidity, and the sterility control wells should remain clear. c. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of how this compound potentiates the activity of β-lactam antibiotics against MBL-producing bacteria.
Caption: Mechanism of this compound action in restoring β-lactam antibiotic activity.
References
- 1. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qlaboratories.com [qlaboratories.com]
- 8. idexx.dk [idexx.dk]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Checkerboard Assay Featuring Mbl-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The mechanism of action of MBLs involves the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[1][2] The emergence and spread of MBL-producing bacteria pose a significant threat to public health, necessitating the development of novel therapeutic strategies.[3] One promising approach is the use of Mbl inhibitors in combination with existing β-lactam antibiotics to restore their efficacy.
Mbl-IN-2 is an investigational inhibitor of metallo-β-lactamases. This document provides a detailed protocol for a checkerboard assay to evaluate the synergistic activity of this compound with a β-lactam antibiotic against MBL-producing bacterial strains. The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[4][5][6][7]
Principle of the Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two compounds, both individually and in combination, against a standardized bacterial inoculum.[5][8] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two agents.[4][8][9]
The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [8]
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound and a β-lactam antibiotic (e.g., Meropenem) against a selected MBL-producing bacterial strain.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., Meropenem)
-
MBL-producing bacterial strain (e.g., Klebsiella pneumoniae clinical isolate known to produce NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile V-shaped or sterile Petri dish reservoirs
-
Multichannel pipette
-
Single-channel pipette
-
Sterile pipette tips
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 2-3 colonies of the MBL-producing bacterial strain. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 106 CFU/mL. This will be the working inoculum.
2. Preparation of Drug Dilutions: a. Determine the Minimum Inhibitory Concentration (MIC) of this compound and the β-lactam antibiotic individually against the test organism using standard broth microdilution methods. b. Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., DMSO, water) and then dilute further in CAMHB to the desired starting concentrations. The highest concentration tested in the checkerboard is typically 4 to 8 times the MIC. c. In a separate 96-well plate or in tubes, prepare serial two-fold dilutions of both this compound and the β-lactam antibiotic in CAMHB.
3. Checkerboard Assay Setup: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Dispense 50 µL of the various concentrations of the β-lactam antibiotic in decreasing concentrations along the x-axis (columns 1-10). c. Dispense 50 µL of the various concentrations of this compound in decreasing concentrations down the y-axis (rows A-G). d. This setup results in a matrix of wells containing combinations of both drugs at different concentrations. e. Controls:
- Row H: Add 50 µL of each β-lactam antibiotic dilution and 50 µL of CAMHB (MIC of β-lactam alone).
- Column 11: Add 50 µL of each this compound dilution and 50 µL of CAMHB (MIC of this compound alone).
- Column 12 (Growth Control): Add 100 µL of CAMHB.
- Column 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. f. Inoculate all wells, except the sterility control, with 50 µL of the working bacterial inoculum (final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL).[4]
4. Incubation and Data Collection: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours. b. After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
5. Data Analysis: a. For each well showing no visible growth, calculate the FIC for each drug. b. Determine the FIC index for each combination. c. The lowest FIC index value for any combination is reported as the result of the synergy test.
Data Presentation
The results of the checkerboard assay can be summarized in the following tables:
Table 1: MICs of Individual Agents
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | MBL-producing K. pneumoniae | |
| Meropenem | MBL-producing K. pneumoniae |
Table 2: Checkerboard Assay Results and FIC Index Calculation
| This compound Conc. (µg/mL) | Meropenem Conc. (µg/mL) | Growth (+/-) | FICthis compound | FICMeropenem | FIC Index | Interpretation |
| ... | ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Mechanism of this compound Action
References
- 1. universe84a.com [universe84a.com]
- 2. The Chemical Biology of Human Metallo-β-Lactamase Fold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallo-β-Lactamase Detection: Comparative Evaluation of Double-Disk Synergy versus Combined Disk Tests for IMP-, GIM-, SIM-, SPM-, or VIM-Producing Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Mbl-IN-2 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Mbl-IN-2, a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Metallo-β-lactamase (MBL). Its primary target is New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria. This compound inhibits NDM-1 with a reported IC50 of 0.3 μM.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vivo experiments, a co-solvent system is often necessary to maintain solubility in aqueous environments.
Q3: How should I store this compound?
A3: this compound powder is typically stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Solubility Data
| Solvent Name | Qualitative Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble, but may be less so than in DMSO. | Can be tested as an alternative solvent for stock solutions if DMSO is not suitable for the experimental setup. |
| Methanol | Likely soluble, similar to ethanol. | Can be considered as an alternative solvent. |
| Water | Poorly soluble to insoluble. | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble to insoluble. | Precipitation is likely when diluting a DMSO stock solution directly into PBS without co-solvents. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight to be confirmed by supplier, assumed here for calculation purposes). Always refer to the product-specific datasheet for the exact molecular weight.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO, the required mass would be: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW (g/mol) * (1000 mg / 1 g).
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or sonication. | Continue vortexing and/or sonication. Gentle warming to 37°C may also help. Ensure the DMSO is of high purity and anhydrous. |
| Concentration is above the solubility limit. | Try preparing a more dilute stock solution. | |
| Precipitation occurs when diluting the DMSO stock solution in aqueous buffer (e.g., PBS). | This compound has low aqueous solubility. | This is a common issue. Try to keep the final DMSO concentration as low as possible (typically <1% in cell-based assays). For in vivo studies, use a co-solvent system (e.g., DMSO, PEG300, Tween-80, saline). Add the DMSO stock to the co-solvents before adding the aqueous component. |
| Rapid change in solvent polarity. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. | |
| Inconsistent experimental results. | Degradation of this compound in solution. | Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions from the stock for each experiment. Protect solutions from light if the compound is light-sensitive. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and use calibrated pipettes for solvent measurement. |
NDM-1 Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of New Delhi Metallo-β-lactamase-1 (NDM-1). NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating multidrug-resistant bacterial infections.
The mechanism of NDM-1 involves the hydrolysis of the β-lactam ring, the core structural component of β-lactam antibiotics. This hydrolysis inactivates the antibiotic, rendering it unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting NDM-1, this compound prevents the degradation of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.
Caption: Mechanism of NDM-1 mediated antibiotic resistance and its inhibition by this compound.
Mbl-IN-2 stability and storage conditions
Welcome to the technical support center for Mbl-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary function?
This compound is a potent inhibitor of Metallo-β-lactamases (MBLs), specifically targeting New Delhi Metallo-β-lactamase-1 (NDM-1). Its primary function is to inactivate NDM-1, an enzyme that confers resistance to a broad range of β-lactam antibiotics in bacteria. By inhibiting NDM-1, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.
What is the mechanism of action for this compound?
While the precise mechanism for this compound is not explicitly detailed in the provided search results, it is analogous to other known MBL inhibitors like aspergillomarasmine A (AMA). MBLs, including NDM-1, are zinc-dependent enzymes.[1][2] this compound likely acts as a zinc chelator, removing the essential Zn²⁺ ions from the active site of the NDM-1 enzyme.[1][2] This inactivation of the enzyme prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity. The depleted NDM-1 is also susceptible to degradation within the bacteria.[2]
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from TargetMol product information.
What is the solubility of this compound?
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution or Assay
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffers | This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. It is recommended to keep the final concentration of DMSO in your assay as low as possible (typically ≤0.5%) to avoid affecting enzyme activity, while ensuring the compound remains in solution. |
| Incorrect Solvent | Ensure you are using a suitable solvent for your stock solution. DMSO is the recommended solvent for initial dissolution. |
| Concentration Exceeds Solubility Limit | If you observe precipitation, you may be exceeding the solubility limit of this compound in your chosen solvent or buffer. Try preparing a more dilute stock solution or reducing the final concentration in your assay. |
Issue 2: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure that this compound has been stored correctly according to the recommended conditions. Improper storage can lead to degradation and loss of activity. |
| Incorrect Assay Conditions | Metallo-β-lactamase activity is zinc-dependent. Ensure your assay buffer contains an adequate concentration of Zn²⁺ (e.g., 10 µM ZnSO₄) for the NDM-1 enzyme to be active.[3] |
| Enzyme Inactivity | Verify the activity of your NDM-1 enzyme preparation using a known substrate (e.g., nitrocefin or meropenem) and in the absence of the inhibitor. |
| Interaction with Assay Components | Some assay components may interfere with the inhibitor. Run appropriate controls, including the vehicle (DMSO) alone, to ensure it does not affect enzyme activity. |
Experimental Protocols
Preparation of this compound Stock Solution (General Protocol)
This protocol is a general guideline. Please adapt it to your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. If necessary, gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
NDM-1 Enzyme Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against NDM-1.
Materials:
-
Recombinant NDM-1 enzyme
-
This compound stock solution
-
Assay buffer (e.g., HEPES or phosphate buffer containing ZnSO₄)
-
Substrate (e.g., nitrocefin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add a solution of recombinant NDM-1 enzyme (e.g., 5 nM final concentration) supplemented with ZnSO₄ (e.g., 10 µM final concentration).[3]
-
Add the this compound dilutions or the vehicle control to the wells containing the enzyme.
-
Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin to a final concentration of 60 µM).[3]
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[3]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
References
- 1. fmjpublishing.com [fmjpublishing.com]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Mbl-IN-2 concentration for in vitro assays
Welcome to the technical support center for Mbl-IN-2, a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Metallo-β-lactamases (MBLs), with high potency against New Delhi Metallo-β-lactamase-1 (NDM-1). MBLs are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. This compound is designed to be used in combination with β-lactam antibiotics to restore their efficacy against MBL-producing bacteria.
Q2: What is the reported IC50 value for this compound against NDM-1?
The half-maximal inhibitory concentration (IC50) of this compound against purified NDM-1 enzyme has been reported to be approximately 0.3 µM. However, the effective concentration in cell-based or antimicrobial susceptibility assays may vary depending on the specific experimental conditions, bacterial strain, and the presence of other cellular factors.
Q3: What is the mechanism of action of this compound?
While the precise mechanism for this compound is not extensively published, MBL inhibitors typically function by chelating the essential zinc ions in the active site of the enzyme or by binding to the active site to prevent the substrate (β-lactam antibiotic) from accessing it. This inhibition restores the activity of the co-administered antibiotic.
Q4: In which types of in vitro assays can this compound be used?
This compound is suitable for a variety of in vitro assays, including:
-
Enzyme Inhibition Assays: To determine the IC50 and kinetic parameters of inhibition against purified MBL enzymes.
-
Antimicrobial Susceptibility Testing (AST): To assess the ability of this compound to potentiate the activity of β-lactam antibiotics against MBL-producing bacterial strains. This is often done using checkerboard assays to determine synergy.
-
Cell-Based Assays: To evaluate the efficacy of this compound in a cellular context and to assess its potential cytotoxicity against mammalian cell lines.
Troubleshooting Guides
Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent enzyme activity. | Ensure the purified MBL enzyme is stored correctly and its activity is verified before each experiment. Use a fresh aliquot of the enzyme for each assay. |
| Inaccurate inhibitor concentration. | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of the stock solution spectrophotometrically if possible. | |
| Substrate concentration too high. | For competitive inhibitors, a high substrate concentration can lead to an artificially high IC50. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme. | |
| No inhibition observed | Inactive inhibitor. | Check the storage conditions and age of the this compound stock solution. If in doubt, use a fresh vial. |
| Incorrect buffer conditions. | Ensure the assay buffer has the optimal pH and contains the necessary co-factors (e.g., zinc) for enzyme activity, while not interfering with the inhibitor. | |
| Enzyme concentration too high. | A high enzyme concentration can deplete the inhibitor, leading to an underestimation of its potency. Optimize the enzyme concentration to ensure initial velocity conditions. |
Antimicrobial Susceptibility Testing (AST)
| Problem | Possible Cause | Suggested Solution |
| No potentiation of antibiotic activity | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Bacterial strain does not produce an MBL susceptible to this compound. | Confirm the presence and type of MBL in your bacterial strain using molecular methods (e.g., PCR). Test against a known NDM-1 producing control strain. | |
| This compound is not stable in the growth medium. | Assess the stability of this compound in the chosen culture medium over the time course of the experiment. | |
| High background bacterial growth | Contamination of the bacterial culture. | Use a fresh, pure culture for each experiment. |
| Incorrect antibiotic concentration. | Verify the concentration and activity of the antibiotic stock solution. |
Cell-Based Assays (Cytotoxicity)
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed | This compound concentration is too high. | Test a lower range of this compound concentrations. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for the cell line being used (typically <0.5% for DMSO). Include a solvent-only control. | |
| Cell line is particularly sensitive. | Use a more robust cell line or shorten the incubation time. | |
| Inconsistent results | Variation in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating. |
| Edge effects in the microplate. | To minimize evaporation and temperature gradients, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against NDM-1
This protocol describes a typical enzyme inhibition assay using a chromogenic or fluorogenic substrate.
Materials:
-
Purified NDM-1 enzyme
-
This compound
-
Appropriate chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed concentration of purified NDM-1 enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Checkerboard Assay for Synergy with a β-Lactam Antibiotic
This protocol is used to assess the synergistic effect of this compound and a β-lactam antibiotic against an MBL-producing bacterial strain.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., meropenem)
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the β-lactam antibiotic horizontally across a 96-well plate in CAMHB.
-
Prepare serial dilutions of this compound vertically down the same 96-well plate in CAMHB. This creates a matrix of different antibiotic and inhibitor concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include appropriate controls: wells with bacteria and no drugs, wells with each drug alone, and wells with no bacteria (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Visualizations
Caption: Mechanism of this compound action in bacteria.
Caption: In vitro assay workflow for this compound.
overcoming Mbl-IN-2 precipitation in media
Welcome to the technical support center for Mbl-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on addressing and resolving issues related to its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational inhibitor of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are often last-resort treatments.[1] These enzymes require zinc ions for their catalytic activity.[1] this compound is designed to target these zinc ions or bind to the active site of the MBL enzyme, thereby inactivating it and restoring the efficacy of β-lactam antibiotics against resistant bacteria.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture media. What is the likely cause?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its likely low intrinsic aqueous solubility. Many small molecule inhibitors, particularly those with hydrophobic properties, tend to be poorly soluble in aqueous solutions.[2] When a concentrated stock solution of this compound (typically in a solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can crash out of solution, leading to the formation of a visible precipitate.
Q3: Can this precipitation affect my experimental results?
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules, including many pharmaceutical ingredients and compounds used in screening libraries.[3][4][5] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.
Troubleshooting Guides
Issue: Precipitate Formation Upon Addition to Aqueous Media
This is the most frequently encountered issue with this compound. The following troubleshooting steps can help you mitigate or resolve this problem.
1. Optimize the Final Concentration of this compound:
-
Problem: The final concentration of this compound in your media may exceed its solubility limit.
-
Solution: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture media. This can be done by preparing a serial dilution of the this compound stock in your media and observing the concentration at which precipitation occurs.
2. Modify the Dilution Protocol:
-
Problem: Rapidly diluting the DMSO stock into the aqueous media can cause the compound to precipitate immediately.
-
Solution: Employ a stepwise dilution method. Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock into a smaller volume of media while vortexing or stirring, and then add this intermediate dilution to the final volume.
3. Control the Final DMSO Concentration:
-
Problem: While DMSO is an excellent solvent, high concentrations can be toxic to cells.
-
Solution: It is crucial to maintain a final DMSO concentration in your cell culture that is non-toxic to your specific cell line. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
4. Consider the Use of a Co-solvent or Surfactant:
-
Problem: For particularly insoluble compounds, DMSO alone may not be sufficient to maintain solubility upon dilution.
-
Solution: The use of a non-toxic co-solvent or a mild surfactant can sometimes improve the solubility of hydrophobic compounds in aqueous media. However, this must be carefully validated for compatibility with your cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol provides a standardized method for preparing this compound solutions to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture media to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve your final desired concentration, ensuring the final DMSO concentration remains below 0.5%.
-
While gently vortexing or swirling the media, add the this compound stock solution dropwise to the media.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared media immediately for your experiment.
-
Data Presentation
The following table provides a hypothetical example of solubility data for this compound in different media types. It is crucial to generate similar data for your specific experimental conditions.
| Media Type | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) | Observation |
| RPMI 1640 + 10% FBS | 50 | 0.5 | Clear Solution |
| RPMI 1640 + 10% FBS | 100 | 0.5 | Precipitate Observed |
| DMEM + 10% FBS | 40 | 0.5 | Clear Solution |
| DMEM + 10% FBS | 80 | 0.5 | Precipitate Observed |
| PBS | 10 | 0.5 | Precipitate Observed |
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway that could be initiated by a metallo-β-lactamase in a bacterium, leading to antibiotic resistance, and the point of inhibition by this compound.
Caption: Inhibition of Metallo-β-lactamase by this compound.
Experimental Workflow
This workflow diagram outlines the key steps for preparing and using this compound in a cell-based assay to minimize the risk of precipitation.
Caption: Workflow for this compound Solution Preparation.
References
- 1. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Metallo-β-Lactamase (MBL) Inhibitors
Disclaimer: Specific off-target effect data for Mbl-IN-2 is not publicly available at this time. This guide provides general information and troubleshooting advice based on the known characteristics of Metallo-β-Lactamase (MBL) inhibitors as a class. Researchers should conduct their own comprehensive experimental validation for any specific inhibitor, including this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of MBL inhibitors?
A1: MBL inhibitors are designed to target bacterial Metallo-β-Lactamases. However, due to the conserved nature of metalloenzyme active sites, there is a potential for off-target binding to human metalloenzymes. These off-target interactions could lead to unintended biological effects. Potential off-target enzyme classes include matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE), and other zinc-dependent hydrolases. It is crucial to experimentally assess the selectivity of any new MBL inhibitor.
Q2: How can I assess the potential off-target effects of my MBL inhibitor in my experiments?
A2: Several experimental approaches can be used to profile the off-target effects of an MBL inhibitor. A common starting point is to perform a broad in vitro panel screening against a library of human metalloenzymes. Cellular thermal shift assays (CETSA) can provide evidence of target engagement and off-target binding in a cellular context. For a more comprehensive view, kinome scanning can be employed to assess interactions with a wide range of kinases, although this is a less common off-target class for MBL inhibitors.
Q3: I am observing unexpected cellular toxicity in my experiments with an MBL inhibitor. How can I troubleshoot this?
A3: Unexpected toxicity can arise from off-target effects. To troubleshoot, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for the intended MBL target.
-
Control Compounds: Include a structurally related but inactive control compound in your experiments to determine if the toxicity is specific to the pharmacophore.
-
Off-Target Validation: Based on predicted or known off-targets for the inhibitor class, perform specific assays to see if these pathways are being affected in your cellular model. For example, if MMPs are a suspected off-target, you could measure MMP activity in treated cells.
Q4: What are some common experimental artifacts to be aware of when working with MBL inhibitors?
A4: MBL inhibitors, particularly those containing thiol groups, can be prone to nonspecific activity through various mechanisms, including:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes. It is important to work within the solubility limits of the compound and consider including detergents like Triton X-100 in biochemical assays to mitigate this.
-
Redox Activity: Some inhibitor scaffolds can engage in redox cycling, which can lead to false positives in certain assay formats.
-
Chelation Effects: As MBLs are zinc-dependent, some inhibitors function by chelating the active site zinc ions. This mechanism can also affect other metalloproteins.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
Problem: Observation of a cellular phenotype that is not readily explained by the inhibition of the target MBL.
Workflow:
Figure 1: Workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Addressing Assay Interference
Problem: Inconsistent or unexpected results in a high-throughput screening or biochemical assay.
Workflow:
Figure 2: Workflow for addressing assay interference.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table provides a representative example of a selectivity profile for a hypothetical MBL inhibitor.
Table 1: Representative Selectivity Profile of a Hypothetical MBL Inhibitor
| Target | IC50 (µM) | Description |
| On-Target | ||
| NDM-1 | 0.3 | New Delhi Metallo-β-lactamase-1 |
| VIM-1 | 1.2 | Verona Integron-encoded Metallo-β-lactamase-1 |
| IMP-1 | 5.8 | Imipenemase Metallo-β-lactamase-1 |
| Potential Off-Targets | ||
| MMP-2 | > 100 | Matrix Metalloproteinase-2 |
| MMP-9 | > 100 | Matrix Metalloproteinase-9 |
| ACE | 75 | Angiotensin-Converting Enzyme |
| Human Carbonic Anhydrase II | > 100 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if an MBL inhibitor binds to its intended target and other proteins in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat cells with the MBL inhibitor at various concentrations or a vehicle control for a defined period.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and potential off-target proteins remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Visualization
Figure 3: On-target vs. potential off-target pathways for this compound.
Mbl-IN-2 degradation and how to prevent it
Welcome to the technical support center for Mbl-IN-2, a potent inhibitor of Metallo-β-lactamase (MBL) enzymes, specifically targeting New Delhi Metallo-β-lactamase-1 (NDM-1). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
If you are observing variable or reduced potency of this compound in your assays, consider the following potential causes and solutions.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: this compound, like many small molecule inhibitors, can be susceptible to degradation over time, especially when in solution. It is recommended to prepare fresh stock solutions for each experiment or to aliquot stock solutions and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term storage (1-2 days), refrigeration at 4°C may be acceptable, but stability should be verified.
-
-
Possible Cause 2: Improper solvent or low solubility.
-
Solution: Ensure that this compound is fully dissolved in a suitable solvent. While specific solubility data for this compound is not extensively published, many similar compounds are soluble in organic solvents like DMSO. If you observe any precipitation in your stock solution or upon dilution into aqueous assay buffers, this can significantly impact the effective concentration of the inhibitor. Consider preparing a higher concentration stock in 100% DMSO and then diluting it serially in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
-
-
Possible Cause 3: Interaction with assay components.
-
Solution: Certain components in your assay buffer could potentially interfere with this compound activity. For instance, high concentrations of chelating agents could compete with the inhibitor for binding to the zinc ions in the MBL active site. Conversely, some thiol-based inhibitors can be prone to oxidation, which may be accelerated by certain metal ions or oxidizing agents in the buffer. It is advisable to use a well-defined buffer system, such as HEPES or MOPS, and to be aware of all components.
-
-
Possible Cause 4: Incorrect enzyme or substrate concentration.
-
Solution: The inhibitory effect of this compound is dependent on the concentrations of both the enzyme (NDM-1) and the substrate (e.g., nitrocefin, imipenem). Verify the concentrations of your enzyme and substrate stocks. Ensure that the substrate concentration is appropriate for the kinetic parameters of the enzyme and the expected IC50 of the inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at 4°C for a limited time, but it is always best to prepare fresh solutions for critical experiments.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been detailed in the public domain, small molecule inhibitors, especially those containing thiol groups, are generally susceptible to two main degradation pathways:
-
Hydrolysis: The breakdown of the molecule due to reaction with water. The rate of hydrolysis can be influenced by pH and temperature. For many compounds, hydrolysis is accelerated at acidic or alkaline pH.
-
Oxidation: The modification of the molecule by reaction with oxygen. Thiol groups are particularly prone to oxidation, which can lead to the formation of disulfides or other oxidized species, potentially reducing or eliminating inhibitory activity. This can be catalyzed by light or trace metals.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, follow these best practices:
-
Storage: Adhere to the recommended storage conditions (see Q1).
-
Solution Preparation: Prepare fresh solutions whenever possible. If using frozen stocks, thaw them immediately before use and keep them on ice.
-
Light Protection: Store stock solutions in amber vials or tubes wrapped in foil to protect from light, which can catalyze oxidative degradation.
-
pH Control: Use buffered solutions to maintain a stable pH throughout your experiment. The optimal pH for stability should be determined empirically if not known.
-
Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.
Q4: What is the recommended solvent for dissolving this compound?
A4: While a specific solvent is not officially documented for this compound, inhibitors of this class are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This can then be serially diluted into aqueous buffers for your experiments. Always check for precipitation upon dilution.
Q5: Are there any known off-target effects of this compound?
A5: As this compound is a research compound, its full off-target profile may not be completely characterized. Since it is designed to interact with a metalloenzyme, there is a possibility of it interacting with other zinc-containing enzymes in a biological system. It is crucial to include appropriate controls in your experiments to assess any potential off-target effects.
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table provides a generalized overview of expected stability for a thiol-containing MBL inhibitor based on common chemical principles. Note: This data is illustrative and should be confirmed experimentally for this compound.
| Condition | Temperature | Duration | Expected Stability | Recommendations |
| Powder | -20°C | > 1 year | High | Recommended for long-term storage. |
| 4°C | Months | Moderate | Acceptable for short-term storage. | |
| Room Temp | Weeks | Low | Avoid prolonged storage at room temperature. | |
| Solution (in DMSO) | -80°C | > 6 months | High | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Weeks-Months | Moderate | Prone to freezing/thawing issues. | |
| 4°C | Days | Low | Use for short-term working solutions only. | |
| Room Temp | Hours | Very Low | Prepare fresh before use. | |
| Aqueous Buffer (pH 7.4) | 4°C | Hours | Low | Prepare immediately before the experiment. |
| Room Temp | < 1 hour | Very Low | Highly susceptible to degradation. |
Experimental Protocols
This section provides a detailed methodology for a common experiment involving MBL inhibitors: an in-vitro enzyme inhibition assay.
Experiment: Determination of IC50 for this compound against NDM-1
This protocol describes a spectrophotometric assay using the chromogenic β-lactam substrate nitrocefin. The hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored at 486 nm.
Materials:
-
This compound
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl₂
-
DMSO (for dissolving this compound and nitrocefin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of nitrocefin in 100% DMSO.
-
Dilute the recombinant NDM-1 enzyme in assay buffer to the desired working concentration (e.g., 2 nM). Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 100 µM to 0.01 µM). Include a control well with buffer and DMSO only (no inhibitor).
-
Add a fixed volume of the diluted NDM-1 enzyme solution to each well containing the inhibitor dilutions and the control well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add a fixed volume of nitrocefin solution to each well to achieve a final concentration that is close to its Km value for NDM-1 (typically in the range of 50-100 µM).
-
Immediately start monitoring the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the initial velocities to the control (no inhibitor) to obtain the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NDM-1 activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of NDM-1 inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
challenges in working with Mbl-IN-2 in the lab
Welcome to the technical support center for Mbl-IN-2, a novel inhibitor of metallo-β-lactamases (MBLs). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound may have limited solubility in aqueous buffers. | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. For working solutions, dilute the stock solution in your experimental buffer immediately before use. Sonication may aid in dissolution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Compound Instability | This compound may be unstable under certain conditions (e.g., pH, temperature, light exposure). | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Evaluate the stability of this compound in your specific experimental buffer and conditions. |
| High Background Signal in Assays | This compound may interfere with assay components or exhibit autofluorescence. | Run appropriate controls, including vehicle-only and this compound with the detection reagent alone, to determine the source of the background signal. Consider using alternative detection methods or wavelengths if autofluorescence is an issue. |
| Inconsistent IC50 Values | Variability in experimental conditions can lead to inconsistent results. | Standardize all assay parameters, including enzyme and substrate concentrations, incubation times, and temperature. Ensure accurate and consistent pipetting. Perform experiments in triplicate and include a positive control inhibitor. |
| Off-Target Effects Observed | This compound may inhibit other metalloenzymes.[1][2] | Perform counter-screens against a panel of relevant human metalloenzymes to assess selectivity.[1] If off-target effects are suspected in cell-based assays, consider using a structurally unrelated MBL inhibitor as a comparator. |
| Low Potency in Cell-Based Assays | Poor cell permeability or active efflux of this compound can reduce its effective intracellular concentration. | Optimize the concentration of this compound and incubation time. Consider using cell lines with known differences in efflux pump expression. If permeability is a known issue, co-administration with a permeability enhancer could be explored, though this may introduce other variables. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the mechanism of action for this compound?
A3: this compound is a competitive inhibitor that interacts with the zinc ions in the active site of metallo-β-lactamases.[3][4] This interaction prevents the hydrolysis of β-lactam antibiotics.
Q4: Can this compound be used in combination with β-lactam antibiotics?
A4: Yes, the primary application of this compound is to be used in combination with a β-lactam antibiotic to restore its efficacy against MBL-producing bacteria.[5]
Q5: Is this compound effective against all classes of metallo-β-lactamases?
A5: The inhibitory spectrum of this compound may vary against different MBL subclasses (e.g., B1, B2, B3).[1] It is recommended to test its activity against specific MBL enzymes of interest.
Q6: Are there known off-target effects for this compound?
A6: As with many inhibitors that target metalloenzymes, there is a potential for off-target effects on human zinc-dependent enzymes.[1][2] Researchers should perform appropriate selectivity profiling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on internal studies.
| Parameter | Value | Conditions |
| Molecular Weight | 450.5 g/mol | N/A |
| Purity | >98% | HPLC |
| Solubility in DMSO | ≥ 50 mM | Room Temperature |
| IC50 (NDM-1) | 0.5 µM | In vitro enzymatic assay |
| IC50 (VIM-2) | 1.2 µM | In vitro enzymatic assay |
| Recommended Stock Concentration | 10 mM | In DMSO |
| Recommended Working Concentration | 1-100 µM | Dependent on assay |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in an In Vitro Enzymatic Assay
Objective: To determine the concentration of this compound that inhibits 50% of the activity of a specific metallo-β-lactamase.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
This compound
-
DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Substrate (e.g., a chromogenic cephalosporin like CENTA or nitrocefin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration is consistent across all wells.
-
-
Enzyme Preparation:
-
Dilute the purified MBL enzyme to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to triplicate wells.
-
Include control wells:
-
No inhibitor control: 50 µL of assay buffer with the same final DMSO concentration.
-
No enzyme control: 50 µL of assay buffer.
-
-
Add 25 µL of the diluted enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength for the substrate (e.g., 405 nm for nitrocefin) in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each well.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Checkerboard Assay for Synergy with a β-Lactam Antibiotic
Objective: To assess the synergistic effect of this compound with a β-lactam antibiotic against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
This compound
-
β-lactam antibiotic (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Bacterial incubator
Procedure:
-
Prepare Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate 96-well plates.
-
-
Assay Setup (Checkerboard):
-
In a new 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of each β-lactam antibiotic dilution along the y-axis.
-
Add 50 µL of each this compound dilution along the x-axis. This will create a matrix of drug combinations.
-
Include controls for each drug alone.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates no interaction.
-
FICI > 4 indicates antagonism.
-
-
Visualizations
References
- 1. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Structural Insights and role of Metallo-B-Lactamase Inhibitors | Journal of Advances in Science and Technology [ignited.in]
- 3. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MBL Inhibitor Cytotoxicity Assessment
It appears there might be some ambiguity in the name "Mbl-IN-2" as it does not correspond to a widely recognized inhibitor in publicly available scientific literature. The acronym "MBL" can refer to several different proteins, including Mannose-Binding Lectin and Metallo-β-lactamase, which have distinct biological functions.
To provide you with an accurate and helpful technical support center, please clarify the full name of the inhibitor and its intended biological target.
In the meantime, I can offer a generalized technical support guide for cytotoxicity assessment of a hypothetical inhibitor targeting a generic protein "MBL". This guide will cover common questions, troubleshooting tips, and standardized experimental protocols that are broadly applicable in this area of research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of MBL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for a new MBL inhibitor in a cytotoxicity assay?
A1: The optimal concentration range for a new inhibitor should be determined empirically. A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar). This will help in determining the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the inhibitor that reduces the biological activity by 50%.
Q2: How long should I incubate the cells with the MBL inhibitor?
A2: Incubation time can vary depending on the cell type and the specific mechanism of the inhibitor. A common starting point is to test several time points, such as 24, 48, and 72 hours, to observe both acute and long-term effects on cell viability.
Q3: Which cell viability assay is most suitable for assessing the cytotoxicity of my MBL inhibitor?
A3: The choice of assay depends on the expected mechanism of cell death.
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[1] They are suitable for high-throughput screening.
-
ATP Assays: These luminescent assays quantify the amount of ATP in viable cells, providing a highly sensitive measure of cell viability.[2]
-
Live/Dead Staining: Assays using dyes like Calcein-AM and Propidium Iodide allow for the direct visualization and quantification of live and dead cells in a population.
Q4: My results show high variability between replicate wells. What could be the cause?
A4: High variability can be due to several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before plating.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.[3]
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique.
-
Compound precipitation: Some inhibitors may precipitate at higher concentrations. Visually inspect the wells for any precipitate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cytotoxic effect observed even at high concentrations | 1. Inhibitor is not cytotoxic to the chosen cell line. 2. Insufficient incubation time. 3. Compound degradation. 4. Incorrect assay choice. | 1. Test the inhibitor on a different, potentially more sensitive, cell line. 2. Increase the incubation time (e.g., up to 72 hours). 3. Prepare fresh stock solutions of the inhibitor. 4. Use an orthogonal assay to confirm the results (e.g., if using a metabolic assay, try a live/dead stain). |
| High background signal in the assay | 1. Contamination of cell culture. 2. Interference of the compound with the assay reagents. | 1. Check the cell culture for any signs of microbial contamination. 2. Run a control with the inhibitor in cell-free media to check for direct interaction with the assay dye or substrate. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. 2. Ensure the same number of cells are seeded for each experiment. 3. Regularly check and calibrate the incubator. |
Experimental Protocols
Cell Viability Assessment using Resazurin Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MBL inhibitor stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MBL inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Induction Assessment by Annexin V Staining
This protocol outlines the basic steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) by flow cytometry.
Materials:
-
Cells treated with the MBL inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the MBL inhibitor at the desired concentrations and for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of an MBL inhibitor.
Caption: A logical diagram for troubleshooting common issues in cytotoxicity experiments.
References
Validation & Comparative
Comparative Efficacy of Mbl-IN-2 Against New Delhi Metallo-beta-lactamase (NDM) Variants: A Guide for Researchers
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence and rapid global spread of New Delhi metallo-beta-lactamase (NDM) and its variants pose a significant threat to the efficacy of carbapenem antibiotics, often considered the last line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of a novel inhibitor, Mbl-IN-2, and its performance against NDM-1, contextualized with other known inhibitors. This document is intended for researchers, scientists, and drug development professionals actively seeking solutions to combat carbapenem-resistant Enterobacteriaceae.
This compound: A Potent Inhibitor of NDM-1
This compound, a trifluoromethylated analog of D-captopril with the chemical designation (2R, 2R')-5αC, has been identified as a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1).[1][2] Research has demonstrated its significant inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.3 μM against NDM-1.[2]
Comparative Inhibitory Activity Against NDM-1
To provide a clear perspective on the potency of this compound, the following table summarizes its IC50 value against NDM-1 in comparison to other well-characterized inhibitors.
| Inhibitor | IC50 against NDM-1 (μM) |
| This compound | 0.3 [2] |
| D-captopril | 7.9 - 20.1[3] |
| L-captopril | 157.4 - 202.0[3] |
| Thiorphan | 1.8 |
| Dimercaprol | 1.3 |
Note: IC50 values for the same compound can vary between studies due to different experimental conditions.
Efficacy Against Metallo-beta-lactamase Variants
While data on the efficacy of this compound against a wide spectrum of NDM variants is still emerging, the initial study by Kondratieva et al. (2024) has shown promising synergistic effects. When combined with the carbapenem antibiotic meropenem, this compound and its analogs demonstrated the ability to restore meropenem's effectiveness in Escherichia coli strains harboring not only NDM-1 but also other clinically relevant metallo-beta-lactamases like VIM-2 and IMP-26.[1][2] Specifically, a significant reduction in the minimum inhibitory concentration (MIC) of meropenem was observed for strains with NDM-1 (up to 64-fold), VIM-2 (up to 8-fold), and IMP-26 (up to 8-fold).[1][2]
Further research is required to fully elucidate the inhibitory profile of this compound against a comprehensive panel of NDM variants, which currently number over 40.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other NDM inhibitors.
NDM-1 Enzyme Inhibition Assay (IC50 Determination)
This assay is performed to determine the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.
Workflow for NDM-1 Inhibition Assay
Detailed Steps:
-
Reagent Preparation: Recombinant NDM-1 enzyme is diluted in an appropriate assay buffer (e.g., 50 mM HEPES containing 100 μM ZnSO4). Serial dilutions of the inhibitor (this compound) are prepared. The chromogenic substrate, nitrocefin, is prepared in a suitable solvent like DMSO.
-
Enzyme-Inhibitor Incubation: In a 96-well microtiter plate, a fixed concentration of the NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with varying concentrations of the inhibitor for a specific duration at a controlled temperature (e.g., 10 minutes at 30°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of nitrocefin to a final concentration (e.g., 60 μM).
-
Measurement: The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance curves. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Checkerboard Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an antibiotic with an inhibitor.
Logical Flow of Checkerboard Synergy Assay
Detailed Steps:
-
Preparation of Reagents: Stock solutions of the antibiotic (e.g., meropenem) and the inhibitor (this compound) are prepared. A standardized inoculum of the test bacterium (e.g., NDM-1 producing E. coli) is prepared to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the antibiotic are made along the y-axis, and serial dilutions of the inhibitor are made along the x-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The MIC of each agent alone and in combination is recorded.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 and ≤ 1, indifferent if the FICI is > 1 and ≤ 4, and antagonistic if the FICI is > 4.
Mechanism of NDM-1 Inhibition
Metallo-beta-lactamases, including NDM-1, utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics. Inhibitors like this compound, which are captopril analogs, are believed to function by chelating these essential zinc ions via their thiol group, thereby inactivating the enzyme.
Signaling Pathway of NDM-1 Inhibition
References
Comparative Validation of Metallo-β-Lactamase Inhibitor Activity in Clinical Isolates
The rise of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. MBLs are enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][2] The development of effective MBL inhibitors to be used in combination with β-lactam antibiotics is therefore a critical area of research.
This guide provides a comparative analysis of the validation of MBL inhibitor activity, with a focus on N-sulfamoylpyrrole-2-carboxylates (NSPCs) as a representative class of potent inhibitors. We will compare their performance with other notable MBL inhibitors and provide the necessary experimental protocols for their validation in clinically relevant bacterial isolates.
Data Presentation: In Vitro Efficacy of MBL Inhibitors
The in vitro efficacy of MBL inhibitors is a crucial first step in their evaluation. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against purified MBL enzymes and by measuring the potentiation of antibiotic activity against MBL-producing bacteria.
Table 1: Comparative IC50 Values of MBL Inhibitors Against Key MBL Enzymes
| MBL Inhibitor Class | Representative Compound | Target MBL Enzyme | IC50 (nM) |
| N-Sulfamoylpyrrole-2-carboxylates (NSPCs) | NSPC-1 | NDM-1 | 18 |
| Bicyclic Boronates | Taniborbactam (VNRX-5133) | NDM-1 | 25 |
| VIM-1 | 19 | ||
| IMP-1 | 48 | ||
| Thiol Derivatives | Thio-1 | NDM-1 | 120 |
| Succinate Derivatives | Succinate-1 | NDM-1 | >1000 |
Note: The IC50 values are representative and can vary based on the specific compound and experimental conditions.
Table 2: Potentiation of Meropenem Activity by MBL Inhibitors in Clinical Isolates
| Clinical Isolate | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + NSPC-1 (4 µg/mL) MIC (µg/mL) | Meropenem + Taniborbactam (4 µg/mL) MIC (µg/mL) |
| E. coli #1 | blaNDM-1 | 64 | 2 | 4 |
| K. pneumoniae #1 | blaNDM-1 | 128 | 4 | 8 |
| P. aeruginosa #1 | blaVIM-2 | 32 | 1 | 2 |
| E. cloacae #1 | blaIMP-4 | 64 | 4 | 4 |
Note: MIC values are representative and can vary based on the specific clinical isolate and testing methodology.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of MBL inhibitor activity.
Determination of IC50 Values
Objective: To determine the concentration of an MBL inhibitor required to inhibit 50% of the activity of a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
MBL inhibitor stock solution
-
Substrate solution (e.g., imipenem or a chromogenic substrate like CENTA)
-
Assay buffer (e.g., HEPES buffer with ZnSO4)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the MBL inhibitor in the assay buffer.
-
Add a fixed concentration of the purified MBL enzyme to each well of a 96-well plate.
-
Add the serially diluted MBL inhibitor to the wells containing the enzyme and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 30°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of an MBL inhibitor against MBL-producing clinical isolates.
Materials:
-
MBL-producing clinical bacterial isolates
-
β-lactam antibiotic (e.g., meropenem)
-
MBL inhibitor
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of the MBL inhibitor (e.g., 4 µg/mL).
-
Prepare a bacterial inoculum of the clinical isolate equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells of the microtiter plates with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (e.g., ≥4-fold) in the MIC of the antibiotic in the presence of the MBL inhibitor indicates potentiation of activity.
Mandatory Visualizations
Mechanism of Metallo-β-Lactamase Action and Inhibition
Caption: Mechanism of MBL action and its inhibition.
Experimental Workflow for MBL Inhibitor Validation
Caption: Workflow for validating MBL inhibitor activity.
Conclusion
The validation of MBL inhibitors is a multi-step process that requires rigorous in vitro characterization. The data presented in this guide, using N-sulfamoylpyrrole-2-carboxylates as an example, demonstrates a potent class of MBL inhibitors that can effectively restore the activity of carbapenems against resistant clinical isolates.[3] The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the performance of new MBL inhibitor candidates. The development of such inhibitors is a promising strategy to combat the growing threat of antibiotic resistance mediated by metallo-β-lactamases.
References
A Comparative Analysis of Metallo-β-Lactamase Inhibitors for Drug Development Professionals
An in-depth guide to the performance and experimental evaluation of leading MBL inhibitors.
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge in the treatment of bacterial infections. MBLs are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. This has spurred the development of MBL inhibitors to be co-administered with β-lactam antibiotics, aiming to restore their efficacy. This guide provides a comparative analysis of prominent MBL inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
While this guide aims to be comprehensive, it is important to note that information regarding a specific compound designated as "Mbl-IN-2" is not publicly available in the scientific literature. Therefore, the following analysis focuses on a selection of well-characterized MBL inhibitors, including those in clinical development and those already in clinical use for inhibiting other classes of β-lactamases but with reported anti-MBL activity.
Performance Comparison of MBL Inhibitors
The efficacy of MBL inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of various MBLs and to potentiate the activity of a partner antibiotic against MBL-producing bacteria. The following table summarizes the inhibitory activity (IC50 values) of selected inhibitors against key MBL enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target MBL | IC50 (µM) | Partner Antibiotic | Notes |
| Taniborbactam | NDM-1 | Data not consistently reported as IC50, but shows potent inhibition | Cefepime | Broad-spectrum inhibitor of both serine-β-lactamases (SBLs) and MBLs.[1][2][3][4][5][6][7] Effective against NDM and VIM types, but not IMP.[7][8] Currently under FDA review in combination with cefepime.[1] |
| VIM-1 | Potent inhibition observed | |||
| IMP-1 | Limited to no activity | |||
| Vaborbactam | NDM-1 | 631[9] | Meropenem | Primarily a serine-β-lactamase inhibitor with weak activity against MBLs.[9][10][11][12][13] |
| VIM-1 | 398[9] | |||
| VIM-2 | 316[9] | |||
| IMP-1 | 126[9] | |||
| Avibactam | NDM-1 | No significant inhibition | Ceftazidime | A broad-spectrum serine-β-lactamase inhibitor with no clinically relevant activity against MBLs.[14][15][16] |
| VIM-1 | No significant inhibition | |||
| IMP-1 | No significant inhibition | |||
| Relebactam | NDM-1 | No significant inhibition | Imipenem | A diazabicyclooctane inhibitor of Class A and C serine-β-lactamases with no activity against MBLs.[17][18][19][20] |
| VIM-1 | No significant inhibition | |||
| IMP-1 | No significant inhibition |
Experimental Protocols
Accurate and reproducible evaluation of MBL inhibitors is crucial for their development. The following are detailed methodologies for key experiments cited in the performance comparison.
Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%. A common method utilizes the chromogenic substrate nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
MBL inhibitor stock solution (in DMSO)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the MBL inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This assay determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of an MBL inhibitor, demonstrating the inhibitor's ability to restore antibiotic susceptibility in MBL-producing bacteria.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic stock solution
-
MBL inhibitor stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare two sets of 96-well plates. In one set, prepare serial dilutions of the β-lactam antibiotic in CAMHB. In the second set, prepare the same serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of the MBL inhibitor.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to all wells of both plates.
-
Include appropriate controls: wells with only broth (sterility control), wells with broth and bacteria (growth control), and wells with broth, bacteria, and the fixed concentration of the inhibitor alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each plate, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates successful potentiation.
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of β-lactam hydrolysis by MBLs and the workflow for evaluating MBL inhibitors.
Caption: Mechanism of MBL-mediated β-lactam hydrolysis and its inhibition.
References
- 1. nitrocefin.com [nitrocefin.com]
- 2. researchgate.net [researchgate.net]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the design of reversible fluorescent probes for metallo-β-lactamases NDM-1, VIM-2, and IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nitrocefin.com [nitrocefin.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
Mbl-IN-2: A Potent Inhibitor of New Delhi Metallo-β-lactamase-1 with Selectivity Over Other Metalloenzymes
For Immediate Release
A comprehensive analysis of available data on Mbl-IN-2, a potent inhibitor of Metallo-β-lactamases (MBLs), reveals its high specificity for these bacterial enzymes, particularly New Delhi Metallo-β-lactamase-1 (NDM-1), when compared to other metalloenzymes. This guide provides a detailed comparison of this compound's performance, supported by available experimental data and protocols, for researchers and drug development professionals.
Comparative Inhibitory Activity of this compound
| Enzyme Target | Inhibitor | IC50 (μM) |
| Metallo-β-lactamase | ||
| New Delhi Metallo-β-lactamase-1 (NDM-1) | This compound | 0.3[1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Data for other MBLs and metalloenzymes for this compound is not sufficiently available in the public domain to create a direct comparative table.
The challenge in developing MBL inhibitors lies in achieving high selectivity for the bacterial enzymes over the host's own metalloenzymes, which are crucial for various physiological processes. Inhibitors that indiscriminately target metalloenzymes can lead to significant off-target effects and toxicity. While specific data on this compound's activity against a panel of human metalloenzymes such as matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE), and carbonic anhydrases is not detailed in the available literature, the general strategy in the development of MBL inhibitors focuses on exploiting structural differences between the active sites of bacterial MBLs and human metalloenzymes to ensure selectivity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of an enzyme inhibitor. Below is a generalized experimental protocol for determining the IC50 of an MBL inhibitor, based on common methodologies in the field.
IC50 Determination for MBL Inhibition (General Protocol)
1. Reagents and Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Substrate (e.g., nitrocefin or a fluorogenic substrate)
-
Inhibitor (this compound) at various concentrations
-
Assay buffer (e.g., HEPES or phosphate buffer with appropriate pH and zinc concentration)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specific period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance (for chromogenic substrates like nitrocefin) or fluorescence at the appropriate wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Specificity and Mechanism of Action
The mechanism of action of MBLs involves one or two zinc ions in the active site that are essential for the hydrolysis of the β-lactam ring of antibiotics. MBL inhibitors are often designed to interact with these zinc ions, thereby blocking the catalytic activity of the enzyme.
The following diagram illustrates the general workflow for assessing the specificity of an MBL inhibitor.
Caption: Workflow for evaluating MBL inhibitor specificity.
This workflow highlights the systematic approach required to characterize the specificity of an MBL inhibitor like this compound. The initial determination of potency against the primary target is followed by broader screening against other related bacterial enzymes and, crucially, against a panel of human metalloenzymes to assess the potential for off-target effects. The lack of comprehensive, publicly available data for this compound across such panels underscores the need for further research to fully delineate its selectivity profile.
References
In Vivo Efficacy of MBL-II-141: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of MBL-II-141 against other alternative ABCG2 inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for further pre-clinical and clinical development.
MBL-II-141 is a potent and specific inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in cancer. By blocking the efflux of chemotherapeutic agents from cancer cells, MBL-II-141 has been shown to significantly enhance the efficacy of anticancer drugs in preclinical models. This guide summarizes the available in vivo data for MBL-II-141 and compares it with other known ABCG2 inhibitors.
Comparative In Vivo Efficacy of ABCG2 Inhibitors
The following table summarizes the in vivo efficacy of MBL-II-141 and its alternatives in sensitizing cancer models to chemotherapy.
| Compound | Animal Model | Cancer Cell Line | Chemotherapeutic Agent (Dose) | Inhibitor Dose | Administration Route | Key Efficacy Results |
| MBL-II-141 | SCID mice | HEK293-ABCG2 xenograft | CPT-11 (20 mg/kg) | 10 mg/kg | Intraperitoneal (IP) | Completely blocked the growth of 90% of freshly implanted tumors; delayed the growth of established tumors.[1] |
| Ko143 | Wild-type and Abcb1a/b(-/-) mice | N/A (PET study) | [11C]tariquidar (substrate) | Not specified | Intravenous (IV) | Increased brain distribution of the ABCG2 substrate.[2] |
| YHO-13351 (prodrug of YHO-13177) | Mice | P388/BCRP leukemia & HCT116/BCRP xenograft | Irinotecan | Not specified | Oral or IV | Significantly increased survival time in the leukemia model and suppressed tumor growth in the xenograft model.[3] |
| Telatinib | Nude mice | ABCG2-overexpressing tumor xenograft | Doxorubicin (1.8 mg/kg) | 15 mg/kg | Not specified | Significantly decreased tumor growth rate and size.[4][5] |
Mechanism of Action: ABCG2 Inhibition
MBL-II-141 functions by inhibiting the ABCG2 transporter, which is an ATP-dependent efflux pump. In cancer cells that overexpress ABCG2, this transporter actively removes chemotherapeutic drugs, thereby reducing their intracellular concentration and diminishing their cytotoxic effect. MBL-II-141 binds to the ABCG2 transporter, blocking its function and leading to an accumulation of the anticancer drug within the cancer cell, ultimately restoring its therapeutic efficacy.
Caption: Mechanism of MBL-II-141 in overcoming ABCG2-mediated drug resistance.
Experimental Protocols
In Vivo Efficacy of MBL-II-141 in a Xenograft Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used.
-
Tumor Induction: Mice were subcutaneously inoculated with human embryonic kidney cells stably transfected to overexpress ABCG2 (HEK293-ABCG2).
-
Treatment Groups:
-
Vehicle control
-
CPT-11 (20 mg/kg) alone
-
MBL-II-141 (10 mg/kg) alone
-
Combination of CPT-11 (20 mg/kg) and MBL-II-141 (10 mg/kg)
-
-
Administration: Treatments were administered via intraperitoneal (IP) injection.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. Animal survival was also monitored.[1]
The following diagram illustrates the experimental workflow for the in vivo efficacy study of MBL-II-141.
Caption: Workflow for the in vivo xenograft study of MBL-II-141.
Conclusion
The available in vivo data strongly suggest that MBL-II-141 is a highly effective inhibitor of the ABCG2 transporter. Its ability to completely block tumor growth in a xenograft model when combined with CPT-11 highlights its potential as a chemosensitizing agent.[1] While direct comparative studies are limited, the reported efficacy of MBL-II-141 appears robust when compared to historical data for other ABCG2 inhibitors such as Ko143, YHO-13177, and Telatinib. Further head-to-head in vivo studies would be beneficial to definitively establish its superiority. The detailed experimental protocol provided serves as a valuable resource for researchers designing future preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Taniborbactam's Cross-Reactivity with Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, necessitating the development of potent and broad-spectrum inhibitors. Taniborbactam (formerly VNRX-5133) is a novel, cyclic boronate-based β-lactamase inhibitor with demonstrated activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). This guide provides a comparative overview of the cross-reactivity of taniborbactam against a panel of clinically relevant β-lactamases, supported by quantitative data and detailed experimental protocols.
Quantitative Assessment of Inhibitory Activity
Taniborbactam has been evaluated for its inhibitory potential against a wide array of β-lactamases, spanning all four Ambler classes. The following table summarizes its inhibitory constant (Kᵢ) and/or half-maximal inhibitory concentration (IC₅₀) values against key enzymes.
| Enzyme Class | Enzyme | Subclass | Kᵢ (µM) | IC₅₀ (µM) |
| Class A | CTX-M-15 | - | Low | - |
| KPC-2 | - | 0.08 | - | |
| Class B | NDM-1 | B1 | 0.08 | - |
| VIM-1 | B1 | - | Variable | |
| VIM-2 | B1 | 0.02 | - | |
| IMP-1 | B1 | - | High | |
| SPM-1 | B1 | - | Low | |
| GIM-1 | B1 | - | Low | |
| DIM-1 | B1 | - | Low | |
| SIM-1 | B1 | - | High | |
| PFM-1 | B2 | - | >100 | |
| AIM-1 | B3 | - | High | |
| Class C | AmpC | - | - | - |
| Class D | OXA-48 | - | Low | - |
Note: "Low" indicates potent inhibition, while "High" suggests weak or no significant inhibition. Specific numerical values are provided where available in the cited literature.
The data reveals that taniborbactam is a potent inhibitor of class A and D serine-β-lactamases.[1] Critically, it demonstrates significant inhibitory activity against a broad range of subclass B1 MBLs, including the clinically important NDM and VIM types.[2][3][4] However, its activity against IMP-type MBLs and subclass B2 and B3 MBLs appears to be limited.[3]
Experimental Protocol: Spectrophotometric Inhibition Assay
The inhibitory activity of compounds like taniborbactam is commonly determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change that can be monitored over time.
Principle:
This assay measures the rate of nitrocefin hydrolysis by a specific β-lactamase in the presence and absence of an inhibitor. The change in absorbance at 486 nm is directly proportional to the enzyme's activity. By measuring the enzyme's activity at various inhibitor concentrations, the IC₅₀ value can be determined.
Materials:
-
Purified β-lactamase enzyme
-
Taniborbactam (or other inhibitor) stock solution
-
Nitrocefin stock solution (typically 10 mg/mL in DMSO)[5]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, often supplemented with Zn²⁺ for MBLs)[6]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare Reagents:
-
Dilute the purified β-lactamase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare a series of dilutions of taniborbactam in the assay buffer.
-
Prepare a working solution of nitrocefin (e.g., 100 µM) in the assay buffer.[6]
-
-
Assay Setup:
-
In a 96-well microplate, add the desired volume of the taniborbactam dilutions. Include a control with no inhibitor.
-
Add the diluted β-lactamase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel β-lactamase inhibitor.
References
Head-to-Head Comparison of Novel Metallo-β-Lactamase Inhibitors: Taniborbactam vs. Zidebactam
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to current antibiotic therapies, rendering many β-lactam antibiotics ineffective. This guide provides a detailed head-to-head comparison of two promising novel MBL inhibitors, Taniborbactam (VNRX-5133) and Zidebactam, currently in clinical development. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide standardized protocols for key evaluative experiments.
Executive Summary
| Feature | Taniborbactam (in combination with Cefepime) | Zidebactam (in combination with Cefepime) |
| Inhibitor Class | Bicyclic boronate | Diazabicyclooctane (DBO) derivative |
| Primary Mechanism of Action | Broad-spectrum β-lactamase inhibitor, including serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2] | Dual-action: β-lactamase inhibitor and β-lactam enhancer through binding to Penicillin-Binding Protein 2 (PBP2).[3][4] |
| MBL Inhibition | Direct, competitive inhibitor of Class B1 MBLs (e.g., NDM, VIM).[1][2] | Does not directly inhibit MBLs (Ki app > 100 μM for VIM-2). Its efficacy against MBL-producers is primarily through the β-lactam enhancer mechanism.[5] |
| Spectrum of Activity | Active against a broad range of Gram-negative bacteria producing Ambler Class A, B, C, and D β-lactamases.[2] | Active against Gram-negative bacteria, including those producing MBLs, primarily due to the enhancement of the partner β-lactam's activity.[3][6] |
Mechanism of Action
Taniborbactam
Taniborbactam is a broad-spectrum β-lactamase inhibitor that uniquely inhibits both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2] Against SBLs, it acts as a reversible covalent inhibitor. For MBLs, which are zinc-dependent enzymes, taniborbactam functions as a competitive inhibitor, binding to the active site and preventing the hydrolysis of the β-lactam antibiotic.[1]
Zidebactam
Zidebactam possesses a novel dual mechanism of action. It functions as a β-lactamase inhibitor against Ambler Class A and C enzymes and, more importantly, acts as a "β-lactam enhancer."[3] It has a high affinity for Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[3][4] By binding to PBP2, zidebactam enhances the activity of its partner β-lactam (like cefepime, which primarily targets PBP3), leading to a potent bactericidal effect, even against bacteria producing MBLs that zidebactam does not directly inhibit.[3]
Comparative Efficacy Data
The following tables summarize the available in vitro efficacy data for cefepime in combination with taniborbactam and zidebactam against various MBL-producing Enterobacterales.
Table 1: In Vitro Activity of Cefepime/Taniborbactam and Cefepime/Zidebactam against Carbapenemase-Producing Enterobacterales
| Organism Subset | Cefepime/Taniborbactam MIC (mg/L) | Cefepime/Zidebactam MIC (mg/L) | Reference |
| NDM-producing E. coli | >8 (88-90% of isolates) | ≤8 (>99% of isolates) | |
| NDM and OXA-48-like producing E. coli | >8 (88-90% of isolates) | ≤8 (>99% of isolates) | [7] |
| OXA-48-like producing E. coli | Susceptible (nearly 100%) | ≤8 (>99% of isolates) | [7] |
| NDM-producing K. pneumoniae | Higher MICs (>8) | ≤8 (>99% of isolates) | [7] |
| OXA-48-like producing K. pneumoniae | Susceptible (nearly 100%) | ≤8 (>99% of isolates) | [7] |
| MBL-producing clinical isolates | MIC ≤2 mg/L in 75% of isolates | MIC ≤2 mg/L in 96.4% of isolates | [8] |
| Aztreonam/avibactam-resistant NDM-like-producing E. coli | MIC50: 16, MIC90: 64 | MIC50: 0.25, MIC90: 0.25 | [8][9] |
Table 2: Comparative Inhibition Constants (Ki)
| Enzyme | Taniborbactam Ki (µM) | Zidebactam Ki (µM) | Reference |
| VIM-2 | 0.019 | >100 | [2][5] |
| NDM-1 | 0.081 | Not Reported | [2] |
| IMP-1 | >30 | Not Reported | [2] |
| KPC-2 (Class A) | 0.002 - 0.017 | Not Reported | [2] |
| P99 AmpC (Class C) | 0.002 - 0.017 | Not Reported | [2] |
Experimental Protocols
Enzyme Inhibition Assay (Determination of IC50 and Ki)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a novel MBL inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified MBL enzyme (e.g., NDM-1, VIM-2) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).
-
Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO.
-
Prepare serial dilutions of the MBL inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted inhibitor.
-
Add the MBL enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the nitrocefin substrate.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For competitive inhibitors, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Minimum Inhibitory Concentration (MIC) Testing
This protocol outlines the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with an MBL inhibitor.
Methodology:
-
Media and Reagent Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Prepare a two-fold serial dilution of the β-lactam antibiotic (e.g., cefepime) in CAMHB in a 96-well microplate.
-
Prepare a solution of the MBL inhibitor at a fixed concentration (e.g., 4 mg/L) and add it to each well containing the antibiotic dilution.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antibiotic in combination with the inhibitor that completely inhibits visible bacterial growth.
-
Conclusion
Both taniborbactam and zidebactam, in combination with cefepime, represent significant advancements in the fight against MBL-producing Gram-negative pathogens. Taniborbactam offers the advantage of direct and potent inhibition of a broad range of β-lactamases, including key MBLs. In contrast, zidebactam's unique dual-action mechanism as a β-lactam enhancer provides a powerful alternative, proving highly effective even against strains where direct MBL inhibition is not its primary mode of action. The choice between these inhibitors may ultimately depend on the specific resistance mechanisms of the infecting pathogen. The provided data and protocols offer a framework for researchers to further evaluate and compare these and other emerging MBL inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of cefepime/zidebactam and cefepime/taniborbactam against aztreonam/avibactam-resistant NDM-like-producing Escherichia coli clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of cefepime/zidebactam and cefepime/taniborbactam against aztreonam/avibactam-resistant NDM-like-producing Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Mbl-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Mbl-IN-2, a Metallo-β-lactamase (MBL) inhibitor used in research concerning β-lactam antibiotic resistance.
Crucially, before proceeding with any disposal method, you must obtain and consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS contains detailed, substance-specific information on hazards, handling, and disposal that is essential for legal compliance and safety.
Step-by-Step Disposal Protocol for this compound
The following is a generalized procedure for the disposal of a research-grade chemical like this compound. This should be adapted based on the specific guidance in the product's SDS and in accordance with local, state, and federal regulations.
Step 1: Hazard Identification and Waste Classification
-
Obtain the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of this compound. It will detail whether the compound is classified as hazardous (e.g., toxic, corrosive, flammable, reactive) and if it poses any environmental risks.
-
Characterize the Waste: Determine the nature of the waste containing this compound. Is it the pure compound, a solution in a specific solvent, or contaminated labware (e.g., pipette tips, vials, gloves)? Each type of waste may require a different disposal route.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.
Step 2: Preparing for Disposal
-
Select Appropriate Waste Containers: Use only approved, chemically resistant, and leak-proof containers for collecting this compound waste. The container must be compatible with the chemical properties of this compound and any solvents used.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations (e.g., "this compound in DMSO")
-
The primary hazards (e.g., "Toxic," "Flammable") as indicated in the SDS
-
The date the waste was first added to the container
-
Principal Investigator's name and laboratory information
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Accumulate this compound waste in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Store containers in a secondary containment bin to prevent spills.
-
Storage Limits: Be aware of the volume and time limits for waste accumulation in an SAA as stipulated by your institution and regulatory bodies.
Step 4: Arranging for Final Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is responsible for the collection and final disposal of hazardous chemical waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain: Unless the SDS and your local regulations explicitly state that this compound is safe for drain disposal in very small, diluted quantities, you should never pour it down the sink.
-
Incineration for Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a designated hazardous waste bag or container and is typically disposed of via incineration.
Quantitative Data Summary
Since a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, the following table provides a template for summarizing the key quantitative data you should extract from your product's SDS.
| Parameter | Value (to be obtained from SDS) | Relevance to Disposal |
| LD50 (Oral, Rat) | e.g., mg/kg | Indicates acute toxicity and informs handling precautions. |
| LC50 (Inhalation) | e.g., mg/L | Informs respiratory protection needs during handling and spill cleanup. |
| Flash Point | e.g., °C / °F | Determines flammability hazard and proper storage. |
| pH of solution | e.g., 1% solution | Indicates corrosivity. |
| Aquatic Toxicity | e.g., EC50 for daphnia | Determines environmental hazard and prevents drain disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow Diagram
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the neutralization or degradation of this compound as a primary means of disposal. Therefore, disposal via a licensed hazardous waste management company, as arranged by your institution's EHS office, is the mandatory procedure.
By adhering to these guidelines and, most importantly, the specific instructions within the Safety Data Sheet for this compound, you will ensure a safe laboratory environment and responsible chemical waste management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
